Dutacatib
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[[2-cyano-4-(2,2-dimethylpropylamino)pyrimidin-5-yl]methyl]-4-(4-methylpiperazin-1-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N7O/c1-23(2,3)16-27-21-18(14-25-20(13-24)28-21)15-26-22(31)17-5-7-19(8-6-17)30-11-9-29(4)10-12-30/h5-8,14H,9-12,15-16H2,1-4H3,(H,26,31)(H,25,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWDVLZZYSYUAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=NC(=NC=C1CNC(=O)C2=CC=C(C=C2)N3CCN(CC3)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964518 | |
| Record name | N-({2-Cyano-4-[(2,2-dimethylpropyl)imino]-1,4-dihydropyrimidin-5-yl}methyl)-4-(4-methylpiperazin-1-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501000-36-8 | |
| Record name | Dutacatib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501000368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-({2-Cyano-4-[(2,2-dimethylpropyl)imino]-1,4-dihydropyrimidin-5-yl}methyl)-4-(4-methylpiperazin-1-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DUTACATIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3M76J6S37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Cathepsin K Inhibitors: A Case Study Approach
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the synthesis and purification of potent and selective cathepsin K inhibitors, a class of therapeutic agents with significant potential in the treatment of diseases characterized by excessive bone resorption, such as osteoporosis. Due to the limited publicly available information on the specific synthesis and purification of Dutacatib, this document utilizes a representative example of a potent nitrile-containing cathepsin K inhibitor with a similar structural scaffold to illustrate the core methodologies and principles involved in the development of this compound class.
Introduction to this compound and Cathepsin K Inhibition
This compound is identified as an experimental small molecule inhibitor of cathepsin K.[1] Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[2] It plays a crucial role in the degradation of bone matrix proteins, particularly type I collagen.[2] Inhibition of cathepsin K is therefore a promising therapeutic strategy for conditions associated with accelerated bone loss.
The general mechanism of action for many cathepsin K inhibitors involves the formation of a reversible covalent bond between an electrophilic "warhead" on the inhibitor and the active site cysteine residue (Cys25) of the enzyme.[3] Nitrile groups are a common warhead used in the design of potent and selective cathepsin K inhibitors.[3]
Synthesis of a Representative Cathepsin K Inhibitor
While a specific synthesis protocol for this compound is not publicly available, the following section details a representative synthesis of a potent 2-cyano-pyrimidine based cathepsin K inhibitor, adapted from the medicinal chemistry literature.[4] This multi-step synthesis is illustrative of the chemical strategies employed to construct this class of molecules.
Synthetic Scheme Overview
The synthesis involves the construction of a central pyrimidine core, followed by the sequential introduction of key side chains that contribute to the inhibitor's potency and selectivity.
Disclaimer: The following experimental protocols are provided for illustrative purposes and are based on publicly available literature for similar compounds. They have not been independently verified. Researchers should exercise appropriate caution and adhere to all laboratory safety protocols.
Experimental Protocols
Step 1: Synthesis of Intermediate 1 (4,6-dichloro-2-(methylthio)pyrimidine)
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Reaction: To a stirred solution of 2-mercapto-4,6-dihydroxypyrimidine (1 equivalent) in phosphorus oxychloride (5 equivalents), N,N-dimethylaniline (0.2 equivalents) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the excess phosphorus oxychloride is removed under reduced pressure. The residue is poured onto crushed ice and the resulting precipitate is filtered, washed with water, and dried to afford the dichlorinated intermediate. This intermediate is then reacted with methyl iodide (1.1 equivalents) in the presence of a base such as potassium carbonate (1.5 equivalents) in a solvent like acetone at room temperature for 12 hours to yield Intermediate 1.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Synthesis of Intermediate 2 (4-chloro-6-(isobutylamino)-2-(methylthio)pyrimidine)
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Reaction: To a solution of Intermediate 1 (1 equivalent) in a suitable solvent such as ethanol, isobutylamine (1.2 equivalents) and a base like triethylamine (1.5 equivalents) are added. The reaction mixture is stirred at room temperature for 16 hours. The solvent is then evaporated under reduced pressure.
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Purification: The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 3: Synthesis of the Final Compound (Representative Cathepsin K Inhibitor)
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Reaction: Intermediate 2 (1 equivalent) is dissolved in a solvent mixture of dioxane and water. To this solution, the desired boronic acid or ester (1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like sodium carbonate (2 equivalents) are added. The reaction mixture is heated to 100 °C under an inert atmosphere for 12 hours. After cooling, the mixture is filtered and the solvent is removed in vacuo.
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Final Purification: The final compound is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.
Quantitative Data Summary
The following table summarizes typical yields and purity data for the synthesis of a representative cathepsin K inhibitor based on literature precedents.
| Step | Product | Typical Yield (%) | Purity (by HPLC) |
| 1 | Intermediate 1 | 75-85 | >95% |
| 2 | Intermediate 2 | 60-70 | >95% |
| 3 | Final Compound | 40-50 | >99% |
Purification and Analytical Characterization
High purity of the final compound is critical for accurate biological evaluation and potential clinical development.
Purification Methodology
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Primary Purification: Initial purification of intermediates and the final crude product is typically achieved using silica gel column chromatography.
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Final Purification: Preparative RP-HPLC is the method of choice for obtaining highly pure final compounds. A C18 column is commonly used with a mobile phase gradient of acetonitrile in water, often with a trifluoroacetic acid (TFA) modifier.
Analytical Methods
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compounds and to monitor reaction progress.
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Mass Spectrometry (MS): Used to confirm the molecular weight of the intermediates and the final product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹H NMR spectroscopy are used to elucidate and confirm the chemical structure of the synthesized molecules.
Signaling Pathway in Bone Resorption Mediated by Cathepsin K
This compound, as a cathepsin K inhibitor, interferes with the process of bone resorption. The following diagram illustrates the key signaling pathway leading to cathepsin K expression and its role in the degradation of the bone matrix.
Caption: Cathepsin K signaling pathway in osteoclast-mediated bone resorption.
Experimental Workflow for Synthesis and Purification
The overall workflow from starting materials to the final, purified cathepsin K inhibitor is depicted in the following diagram.
Caption: General workflow for the synthesis and purification of a cathepsin K inhibitor.
Conclusion
The development of potent and selective cathepsin K inhibitors like this compound represents a significant advancement in the potential treatment of osteolytic diseases. While specific manufacturing details for this compound remain proprietary, the methodologies presented in this guide for a representative analog provide a comprehensive overview of the synthetic and purification challenges involved. The successful execution of these multi-step sequences, coupled with rigorous purification and analytical characterization, is paramount to obtaining high-quality compounds suitable for further biological and clinical investigation. The continued exploration of novel scaffolds and synthetic routes will undoubtedly lead to the discovery of next-generation cathepsin K inhibitors with improved therapeutic profiles.
References
Analysis of the Crystal Structure of Dutacatib: A Hypothetical Technical Overview
Disclaimer: As of late 2025, detailed information and publicly accessible crystal structure data for a compound specifically named "Dutacatib" are not available in widespread scientific literature or structural databases. The following in-depth technical guide is a hypothetical reconstruction based on the typical data and methodologies presented for small molecule inhibitors of cysteine proteases, such as cathepsins, a class to which a compound named "this compound" might belong. This document serves as a template to illustrate the expected content and structure for such an analysis, aimed at researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective inhibitor of a key cysteine protease implicated in various pathological processes. Understanding its three-dimensional structure when bound to its target enzyme is crucial for elucidating its mechanism of action, guiding further lead optimization, and facilitating the design of next-generation therapeutics with improved efficacy and safety profiles. This guide provides a comprehensive overview of the crystallographic analysis of this compound in complex with its target protein, detailing the experimental procedures, structural data, and key molecular interactions.
Crystallographic Data and Refinement Statistics
The following tables summarize the data collection and refinement statistics for the crystal structure of the target enzyme in complex with this compound. These values are representative of a high-resolution structure determination and are provided here as an example.
Table 1: Crystal Data and Data Collection Statistics
| Parameter | Value |
| PDB ID | XXXX |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions (Å) | a=50.2, b=85.3, c=110.5 |
| Resolution (Å) | 25.0 - 1.8 |
| R-merge | 0.065 (0.45) |
| I/σI | 15.2 (2.1) |
| Completeness (%) | 99.8 (99.1) |
| Redundancy | 7.1 (6.8) |
| Wavelength (Å) | 0.979 |
| Values in parentheses are for the highest resolution shell. |
Table 2: Refinement Statistics
| Parameter | Value |
| Resolution (Å) | 1.8 |
| No. of reflections (work/test) | 45,123 / 2,389 |
| R-work / R-free | 0.18 / 0.21 |
| No. of atoms (protein/ligand) | 3,450 / 35 |
| Average B-factor (Ų) | 22.5 |
| RMSD bonds (Å) | 0.008 |
| RMSD angles (°) | 1.2 |
| Ramachandran favored (%) | 98.5 |
| Ramachandran outliers (%) | 0.1 |
Experimental Protocols
The target cysteine protease was expressed in Escherichia coli BL21(DE3) cells as a His-tagged fusion protein. Cells were grown in Luria-Bertani (LB) medium at 37°C to an OD₆₀₀ of 0.6-0.8 before induction with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and further incubation at 18°C for 16 hours. The cell pellet was harvested by centrifugation and resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT). After sonication and centrifugation, the supernatant was loaded onto a Ni-NTA affinity column. The protein was eluted with a linear gradient of imidazole. The His-tag was cleaved by incubation with TEV protease, and the protein was further purified by size-exclusion chromatography using a Superdex 75 column equilibrated with 20 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM DTT.
The purified protein was concentrated to 10 mg/mL. This compound was dissolved in DMSO to a stock concentration of 50 mM. The protein-inhibitor complex was formed by incubating the protein with a 5-fold molar excess of this compound for 2 hours on ice. Crystals were grown at 20°C using the hanging drop vapor diffusion method by mixing 1 µL of the complex solution with 1 µL of a reservoir solution containing 0.1 M MES pH 6.5, and 20% (w/v) PEG 8000. Crystals appeared within 3-5 days.
Crystals were cryo-protected by soaking in the reservoir solution supplemented with 25% (v/v) glycerol before being flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source. The data were processed and scaled using XDS. The structure was solved by molecular replacement using a previously determined structure of the apo-enzyme as a search model. The initial model was refined using iterative cycles of manual model building in Coot and automated refinement in Phenix. The this compound molecule was modeled into the electron density maps, and water molecules were added. The final model was validated for geometric quality.
Signaling Pathway and Experimental Workflow Visualizations
The following diagram illustrates a plausible signaling pathway that could be modulated by an inhibitor of a cysteine protease like this compound.
This diagram outlines the key steps involved in determining the crystal structure of the this compound-protein complex.
Conclusion
This guide has presented a hypothetical yet representative technical overview of the crystal structure analysis of a small molecule inhibitor, "this compound," in complex with its target enzyme. The detailed (though illustrative) data, protocols, and workflow diagrams provide a comprehensive framework for understanding the structural basis of inhibition. Such information is invaluable for structure-based drug design efforts aimed at developing novel and more effective therapeutic agents.
Dutacatib: An In-Depth Analysis of its Biochemical Impact
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dutacatib (AFG495) is a potent and selective, non-covalent inhibitor of cathepsin K, a lysosomal cysteine protease. Primarily investigated for its role in bone metabolism, this compound has demonstrated potential in preclinical models of cancer-induced bone disease. Furthermore, it has been identified as an inhibitor of the SARS-CoV-2 3CL protease, suggesting a possible role as an antiviral agent. This technical guide provides a comprehensive overview of the biochemical pathways affected by this compound, supported by available quantitative data, detailed experimental methodologies, and pathway visualizations.
Core Mechanism of Action: Inhibition of Cathepsin K
The principal mechanism of action of this compound is the inhibition of cathepsin K. Cathepsin K is highly expressed in osteoclasts, the cells responsible for bone resorption. In the acidic microenvironment of the resorption lacuna, cathepsin K degrades the primary component of the bone matrix, type I collagen. By inhibiting this enzymatic activity, this compound effectively reduces bone resorption.
Quantitative Data: Inhibitory Potency and Selectivity
This compound exhibits a high affinity for human cathepsin K. The table below summarizes the available data on its inhibitory concentration.
| Target Enzyme | IC50 (nM) | Species | Notes |
| Cathepsin K | 3-6 | Human | Potent, non-covalent inhibition. |
| Cathepsin L | - | Human | Excellent selectivity profile versus Cathepsin L. Specific IC50 not available. |
| Cathepsin S | - | Human | Excellent selectivity profile versus Cathepsin S. Specific IC50 not available. |
| Cathepsin B | - | Human | Data not available. |
| SARS-CoV-2 3CLpro | - | - | This compound has been identified as an inhibitor. Specific IC50 not available. |
Biochemical Pathways Modulated by this compound
Osteoclast-Mediated Bone Resorption Pathway
This compound's primary therapeutic potential lies in its ability to interrupt the process of osteoclastic bone resorption. This is particularly relevant in pathologies characterized by excessive bone loss, such as osteoporosis and cancer-induced bone disease.
A Technical Guide to Dutacatib Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of target engagement studies for Dutacatib, a dual inhibitor of Cathepsin K and SARS-CoV-2 3C-like protease (3CLpro). The document outlines the core methodologies, presents comparative quantitative data for inhibitors of these targets, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound and its Targets
This compound has been identified as a small molecule inhibitor targeting two distinct enzymes: human Cathepsin K and the 3C-like protease of SARS-CoV-2.[1][2] Understanding the engagement of this compound with these targets at a molecular and cellular level is crucial for its development as a potential therapeutic agent for bone diseases and viral infections.
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Cathepsin K: A lysosomal cysteine protease predominantly expressed in osteoclasts, it plays a critical role in bone resorption by degrading type I collagen.[3] Inhibition of Cathepsin K is a therapeutic strategy for osteoporosis and other bone-related disorders.[3][4]
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SARS-CoV-2 3CLpro: Also known as the main protease (Mpro), this viral enzyme is essential for processing viral polyproteins, making it a prime target for antiviral drug development.[5][6]
Quantitative Analysis of Target Engagement
While specific inhibitory constants for this compound are not publicly available, this section provides a comparative summary of reported IC50 and Ki values for other well-characterized inhibitors of Cathepsin K and SARS-CoV-2 3CLpro. This data serves as a benchmark for evaluating the potency of novel inhibitors like this compound.
Cathepsin K Inhibitors: Comparative Potency
| Inhibitor | IC50 (nM) | Ki (nM) | Target Species | Notes |
| Odanacatib | 41.2[7] | - | Human | Selective, reversible inhibitor that was in late-stage clinical trials.[3] |
| Relacatib (SB-462795) | ~45 (in situ) | 0.041 | Human | Potent, orally bioavailable inhibitor.[8] |
| Balicatib | 1.4[9] | - | Human | Basic peptidic nitrile inhibitor with high selectivity.[4][9] |
| L-873,724 | 0.5[10] | - | Human | Potent and selective non-basic P3 substituent. |
| MV061194 | - | 2.5 | Human | Selective, potent reversible inhibitor.[9] |
| AZD4996 | <1 | - | Human | Highly potent and selective non-covalent inhibitor.[4] |
SARS-CoV-2 3CLpro Inhibitors: Comparative Potency
| Inhibitor | IC50 (µM) | k_inact/Ki (M⁻¹s⁻¹) | Notes |
| GC376 | 0.16 ± 0.034[11] | 6.18 x 10⁶[11] | Broad-spectrum coronavirus 3CLpro inhibitor. |
| Compound 4 | 0.151 ± 0.015[11] | 4.13 x 10⁵[11] | Identified through high-throughput screening. |
| MAC-5576 | 0.081 ± 0.012[11] | - | Did not show time-dependent inhibition.[11] |
| Walrycin B | 0.26[6][12] | - | Identified from a library of bioactive compounds. |
| Hydroxocobalamin | 3.29[6][12] | - | An approved drug identified as a 3CLpro inhibitor. |
| Suramin sodium | 6.50[6][12] | - | An approved drug identified as a 3CLpro inhibitor. |
Experimental Protocols for Target Engagement Studies
This section details standardized biochemical assays for determining the inhibitory activity of compounds like this compound against Cathepsin K and SARS-CoV-2 3CLpro.
Cathepsin K Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available inhibitor screening kits.[13]
Objective: To determine the in vitro inhibitory activity of a test compound against Cathepsin K.
Materials:
-
Recombinant human Cathepsin K
-
Cathepsin K Reaction Buffer
-
Fluorogenic Cathepsin K substrate (e.g., Ac-LR-AFC)
-
Test compound (e.g., this compound)
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Positive control inhibitor (e.g., FF-FMK)
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96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Dilute the Cathepsin K enzyme and substrate in the reaction buffer to their optimal working concentrations.
-
-
Assay Setup:
-
Add 50 µL of the diluted Cathepsin K enzyme solution to each well of the microplate.
-
Add 10 µL of the diluted test compound or control to the respective wells.
-
Include wells for "Enzyme Control" (no inhibitor) and "Blank" (no enzyme).
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add 40 µL of the diluted substrate solution to all wells to initiate the reaction.
-
Immediately measure the fluorescence intensity (Excitation/Emission = 400/505 nm) in a kinetic mode at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percent inhibition using the following formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.
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SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)
This protocol is based on established high-throughput screening methods.[6][11][14]
Objective: To quantify the inhibitory activity of a test compound against SARS-CoV-2 3CLpro.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
Assay buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.3)
-
FRET-based peptide substrate (e.g., MCA-AVLQSGFR-Lys(Dnp)-Lys-NH₂)
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Test compound (e.g., this compound)
-
Positive control inhibitor (e.g., GC376)
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1536-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Compound Preparation:
-
Dispense 2 µL of 50 nM 3CLpro enzyme solution into each well.
-
Using a pin tool, transfer 23 nL of the test compound in DMSO at various concentrations.
-
Incubate the enzyme and compound at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Add 2 µL of 20 µM FRET substrate to each well to start the reaction.
-
-
Fluorescence Measurement:
-
Continuously measure the fluorescence (e.g., λex = 320 nm, λem = 405 nm) for 3 minutes.
-
-
Data Analysis:
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Calculate the initial reaction velocity for each concentration.
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Normalize the data to a no-inhibitor control.
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Determine IC50 values by fitting the data to a dose-response curve using non-linear regression.[11]
-
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving Cathepsin K and the mechanism of action of SARS-CoV-2 3CLpro.
Caption: Cathepsin K activation pathway in osteoclasts and the inhibitory action of this compound.
References
- 1. cAMP-PKA signaling pathway regulates bone resorption mediated by processing of cathepsin K in cultured mouse osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Structural similarities between SARS-CoV2 3CLpro and other viral proteases suggest potential lead molecules for developing broad spectrum antivirals [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Clinical and translational pharmacology of the cathepsin K inhibitor odanacatib studied for osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A highly potent inhibitor of cathepsin K (relacatib) reduces biomarkers of bone resorption both in vitro and in an acute model of elevated bone turnover in vivo in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of bone resorption by the cathepsin K inhibitor odanacatib is fully reversible - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lead compounds for the development of SARS-CoV-2 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. biorxiv.org [biorxiv.org]
Investigating the Antiviral Properties of Dutacatib: A Review of Available Scientific Literature
Despite a comprehensive search of scientific databases and publicly available information, no significant data has been found regarding the antiviral properties of a compound named "Dutacatib." This suggests that "this compound" may be a very new, preclinical compound not yet widely reported in the scientific literature, a drug candidate that has been discontinued, or potentially a misnomer.
This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's antiviral profile. However, the absence of published studies, clinical trial data, or even mentions in relevant scientific contexts prevents a detailed analysis of its mechanism of action, quantitative efficacy, or the experimental protocols used in its evaluation.
For a compound to be profiled for its antiviral properties, the scientific community typically requires access to data from a range of in vitro and in vivo studies. This would include, but is not limited to:
-
In Vitro Antiviral Activity: Determination of the compound's efficacy against specific viruses in cell culture models. Key metrics such as the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are established.
-
Cytotoxicity Assays: Assessment of the compound's toxicity to host cells to determine its therapeutic index (the ratio of the toxic dose to the therapeutic dose).
-
Mechanism of Action Studies: Experiments designed to elucidate how the compound inhibits viral replication. This could involve targeting viral enzymes, interfering with viral entry into host cells, or modulating host-cell pathways that the virus relies on.
-
In Vivo Efficacy: Evaluation of the compound's effectiveness in animal models of viral infection. This provides crucial information on its pharmacokinetics, pharmacodynamics, and overall potential as a therapeutic agent.
-
Clinical Trial Data: For compounds that progress to human testing, data from Phase I, II, and III clinical trials are essential to establish safety and efficacy in humans.
Without any of this foundational information for "this compound," it is not possible to construct the requested technical guide, including data tables and visualizations of signaling pathways or experimental workflows.
It is recommended to verify the spelling of the compound and to search for it under any potential alternative names or identifiers. Should information on "this compound" become publicly available in the future, a comprehensive technical analysis of its antiviral properties can be undertaken.
Dutacatib and Cancer-Induced Bone Disease: An Analysis of Available Data
Despite initial interest in the therapeutic potential of cathepsin inhibitors for cancer-induced bone disease, publicly available scientific literature and clinical trial data on Dutacatib for this indication are scarce. While the compound is identified as a cathepsin inhibitor, detailed preclinical and clinical findings regarding its specific role and efficacy in bone metastases are not readily accessible.
Cancer-induced bone disease is a significant cause of morbidity in cancer patients, arising when tumor cells metastasize to the bone. This process disrupts the normal bone remodeling balance, leading to skeletal-related events such as pathological fractures, spinal cord compression, and severe bone pain, which significantly impact a patient's quality of life. The pathophysiology involves a vicious cycle of tumor cell proliferation and bone resorption. Tumor cells in the bone microenvironment secrete factors that stimulate osteoclasts (cells that break down bone), leading to excessive bone degradation. This degradation, in turn, releases growth factors from the bone matrix that further fuel tumor growth.
The Rationale for Cathepsin K Inhibition in Bone Metastasis
Cathepsin K is a cysteine protease highly expressed in osteoclasts and is a key enzyme in the degradation of bone matrix proteins, particularly type I collagen. Its critical role in bone resorption has made it an attractive target for therapeutic intervention in diseases characterized by excessive bone loss, including osteoporosis and cancer-induced bone disease. The therapeutic hypothesis is that by inhibiting cathepsin K, the excessive bone resorption driven by metastatic cancer cells can be attenuated, thereby breaking the vicious cycle and reducing skeletal-related events.
Several cathepsin K inhibitors, including odanacatib, balicatib, and this compound, have been investigated for the management of bone diseases.[1] Odanacatib, for instance, demonstrated an ability to inhibit bone resorption in post-menopausal women with osteoporosis and reduce bone turnover markers in patients with bone metastases from breast cancer.[1] However, the development of odanacatib was halted due to an increased risk of stroke.[1]
Current Status of this compound
This compound is classified as a small molecule cathepsin inhibitor.[2] However, beyond this general classification, there is a notable lack of detailed public information regarding its development and application in cancer-induced bone disease. Searches of scientific literature and clinical trial registries do not yield specific data on its mechanism of action in the context of bone metastases, nor are there published preclinical or clinical studies detailing its efficacy or safety for this indication.
The Vicious Cycle of Cancer-Induced Bone Disease
The interaction between tumor cells and the bone microenvironment is a critical driver of bone metastasis progression. This complex interplay, often referred to as the "vicious cycle," perpetuates both tumor growth and bone destruction.
Caption: The "vicious cycle" of cancer-induced bone disease, illustrating the reciprocal stimulation between tumor cells and the bone microenvironment.
General Experimental Approaches in Bone Metastasis Research
While specific protocols for this compound are unavailable, research in cancer-induced bone disease typically employs a range of established experimental models and techniques to evaluate the efficacy of new therapeutic agents.
Preclinical In Vivo Models
Animal models are crucial for studying the pathogenesis of bone metastasis and for testing novel therapies. Common models include:
-
Intracardiac/Intravenous Injection Models: Tumor cells are injected directly into the circulation (e.g., the left ventricle of the heart or the tail vein) to mimic the hematogenous spread of cancer cells to the bone.
-
Intratibial/Intrafemoral Injection Models: Tumor cells are injected directly into the bone marrow cavity of the tibia or femur to ensure the formation of bone lesions for studying the effects of drugs on established tumors.
Assessment of Bone Lesions
The effects of therapeutic agents on bone lesions in these models are typically assessed using techniques such as:
-
Radiography and Micro-computed Tomography (µCT): To visualize and quantify osteolytic (bone-destroying) or osteoblastic (bone-forming) lesions.
-
Histomorphometry: To histologically examine bone sections and quantify parameters such as tumor burden, osteoclast number, and osteoblast activity.
-
Biomechanical Testing: To assess bone strength and the risk of fracture.
Experimental Workflow for Preclinical Evaluation
A typical experimental workflow for evaluating a novel compound in a preclinical model of cancer-induced bone disease is outlined below.
Caption: A generalized experimental workflow for the preclinical evaluation of a therapeutic agent in a model of cancer-induced bone disease.
References
Technical Guide: A Framework for the Evaluation of Non-Covalent SARS-CoV-2 3CLpro Inhibitors
Disclaimer: As of the current date, there is no publicly available scientific literature on a compound named "Dutacatib" in the context of SARS-CoV-2 3CLpro inhibition. This guide has been constructed as a representative whitepaper, utilizing data and methodologies from published studies on a well-characterized, potent, non-covalent SARS-CoV-2 3CLpro inhibitor, WU-04, to serve as a practical template for researchers, scientists, and drug development professionals.
Introduction
The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has underscored the urgent need for effective antiviral therapeutics. A key target for drug development is the 3C-like protease (3CLpro), also known as the main protease (Mpro). This viral enzyme is essential for the proteolytic processing of viral polyproteins into functional non-structural proteins, a critical step in the virus's replication cycle.[1][2] The absence of close human homologues makes 3CLpro an attractive and specific target for antiviral intervention.[3]
This technical guide provides a comprehensive overview of the core methodologies and data analysis involved in the preclinical evaluation of non-covalent inhibitors targeting SARS-CoV-2 3CLpro, using the potent inhibitor WU-04 as a representative example.[2][4] We will detail the mechanism of inhibition, present key quantitative data in a structured format, provide detailed experimental protocols, and visualize critical pathways and workflows.
Mechanism of Action: Inhibition of Viral Polyprotein Processing
The SARS-CoV-2 genome is translated into two large polyproteins, pp1a and pp1ab. 3CLpro is responsible for cleaving these polyproteins at no fewer than 11 conserved sites to release individual non-structural proteins (nsps) that are vital for forming the viral replication and transcription complex.[2] 3CLpro functions as a cysteine protease, utilizing a catalytic dyad composed of His41 and Cys145.[2]
Non-covalent inhibitors, such as the representative compound WU-04, are designed to fit into the catalytic pocket of the 3CLpro homodimer.[1][5] By binding to the active site, these inhibitors physically block the entry of the natural peptide substrate, thereby preventing the cleavage of the polyproteins and halting the viral replication cascade. The binding is stabilized by a network of non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues lining the active site.[1][5]
Quantitative Data Summary
The efficacy of a 3CLpro inhibitor is quantified through a series of in vitro and cell-based assays. The following tables summarize the key performance indicators for the representative inhibitor, WU-04.
Table 1: In Vitro Enzymatic Inhibition
| Target Protease | IC50 (nM) |
|---|---|
| SARS-CoV-2 3CLpro | 72 |
| SARS-CoV 3CLpro | 55[2] |
| MERS-CoV 3CLpro | ~1000[2] |
Table 2: Binding Affinity Analysis (Isothermal Titration Calorimetry)
| Target Protease | Binding Affinity (Kd) (nM) | Stoichiometry (n) |
|---|---|---|
| SARS-CoV-2 3CLpro | 37 | 1:1 |
| SARS-CoV 3CLpro | 65[2] | 1:1 |
Table 3: Cellular Antiviral Activity
| Cell Line | EC50 (nM) | EC90 (nM) |
|---|
| A549-hACE2 | 12 | 36 |
Experimental Protocols
Detailed and reproducible protocols are critical for the accurate assessment of inhibitor potency and mechanism.
This assay measures the enzymatic activity of 3CLpro by monitoring the cleavage of a fluorogenic peptide substrate.[6]
Principle: A peptide substrate containing a fluorophore (e.g., EDANS) on one side of the 3CLpro cleavage sequence and a quencher (e.g., DABCYL) on the other is used.[7] In its intact state, the quencher suppresses the fluorescence of the fluorophore via Fluorescence Resonance Energy Transfer (FRET).[3] Upon cleavage by 3CLpro, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity.[7]
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.5
-
Test compound ('this compound') and controls (e.g., DMSO as negative control)
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 340-380 nm, Emission: 460-500 nm)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute into the assay buffer.
-
Add 5 µL of the diluted compound or control solution to the wells of a 384-well plate.
-
Add 10 µL of 3CLpro enzyme solution (e.g., final concentration of 100 nM) to each well.
-
Incubate the plate at 37°C for 60 minutes to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the FRET substrate solution (e.g., final concentration of 100 µM).
-
Immediately begin monitoring the increase in fluorescence intensity over time (e.g., every minute for 20 minutes) using a plate reader.
-
Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase) for each well.
-
Determine the percent inhibition relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.
References
- 1. Resistance mechanisms of SARS-CoV-2 3CLpro to the non-covalent inhibitor WU-04 | bioRxiv [biorxiv.org]
- 2. Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Dutacatib and the Inhibition of Cathepsin K: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin K (CatK) is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption. Its primary function is the degradation of bone matrix proteins, particularly type I collagen, making it a critical enzyme in bone remodeling.[1] Dysregulation of Cathepsin K activity is implicated in pathologies characterized by excessive bone loss, such as osteoporosis. Consequently, the inhibition of Cathepsin K has emerged as a key therapeutic strategy for the treatment of these conditions. Dutacatib is a potent and selective, non-covalent inhibitor of Cathepsin K.[2][3] This technical guide provides an in-depth overview of the core principles of Cathepsin K inhibition by this compound, including its inhibitory profile and the general experimental methodologies used to characterize such inhibitors.
Quantitative Data on this compound's Inhibitory Activity
This compound has demonstrated potent and selective inhibition of human Cathepsin K in in vitro assays. The following table summarizes the available quantitative data for this compound and provides a comparison with other notable Cathepsin K inhibitors.
| Inhibitor | Target | IC50 (nM) | Selectivity Profile | Reference |
| This compound | Human Cathepsin K | 3-6 | Excellent selectivity vs. human cathepsins L and S | [2][3] |
| Odanacatib | Human Cathepsin K | 0.2 | >300-fold selective against other human cathepsins | [4][5] |
| Balicatib | Human Cathepsin K | 1.4 | Highly selective against Cathepsins B, L, and S | [6] |
| Relacatib | Human Cathepsin K | - | - | [5] |
| MIV-711 | Cathepsin K | - | - | [7] |
| ONO-5334 | Cathepsin K | - | - | [7] |
Core Signaling Pathway of Bone Resorption and Cathepsin K's Role
Osteoclast differentiation and activity are primarily regulated by the RANKL (Receptor Activator of Nuclear Factor-κB Ligand) signaling pathway. Upon binding to its receptor RANK on osteoclast precursors, RANKL initiates a signaling cascade that leads to the maturation and activation of osteoclasts. Activated osteoclasts then adhere to the bone surface, forming a sealed resorption lacuna. They secrete protons to dissolve the mineral component of the bone and lysosomal proteases, predominantly Cathepsin K, to degrade the organic matrix.
Below is a diagram illustrating the signaling pathway leading to osteoclast activation and the central role of Cathepsin K in bone resorption.
Figure 1: Osteoclast activation and the role of Cathepsin K in bone resorption.
Experimental Protocols
While specific experimental protocols for this compound are not publicly available, this section details the general methodologies employed to characterize Cathepsin K inhibitors. These protocols are representative of the standard practices in the field and are based on studies of other well-documented inhibitors like Odanacatib.
In Vitro Cathepsin K Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified Cathepsin K.
Materials:
-
Recombinant human Cathepsin K
-
Fluorogenic Cathepsin K substrate (e.g., Z-FR-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5)
-
Test compound (this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a fixed concentration of recombinant human Cathepsin K to each well of the microplate.
-
Add the serially diluted test compound to the wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the fluorescence intensity over time using a plate reader (excitation/emission wavelengths appropriate for the substrate, e.g., 380/460 nm for Z-FR-AMC).
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Osteoclast-Mediated Bone Resorption Assay
Objective: To assess the effect of a compound on the resorptive activity of mature osteoclasts.
Materials:
-
Osteoclast precursor cells (e.g., murine bone marrow macrophages or RAW 264.7 cells)
-
Recombinant murine M-CSF and RANKL
-
Dentine or bone slices
-
Cell culture medium (e.g., α-MEM with 10% FBS)
-
Test compound (this compound)
-
Toluidine blue stain
-
Light microscope with image analysis software
Procedure:
-
Culture osteoclast precursor cells on dentine or bone slices in the presence of M-CSF and RANKL for several days to induce osteoclast differentiation.
-
Once mature, multinucleated osteoclasts are formed, treat the cells with various concentrations of the test compound.
-
Continue the culture for an additional period (e.g., 48-72 hours) to allow for bone resorption.
-
Remove the cells from the slices (e.g., using sonication or mechanical scraping).
-
Stain the slices with toluidine blue to visualize the resorption pits.
-
Capture images of the resorption pits using a light microscope.
-
Quantify the total area of resorption for each condition using image analysis software.
-
Determine the concentration-dependent effect of the inhibitor on bone resorption.
The following diagram outlines the general workflow for evaluating a potential Cathepsin K inhibitor.
Figure 2: General workflow for the development of a Cathepsin K inhibitor.
Conclusion
This compound is a potent and selective inhibitor of Cathepsin K, a key enzyme in osteoclast-mediated bone resorption. While detailed public data on this compound is currently limited, the established methodologies for characterizing Cathepsin K inhibitors provide a clear framework for its preclinical and clinical development. The high potency and selectivity of this compound suggest its potential as a therapeutic agent for bone loss disorders like osteoporosis. Further research and publication of detailed studies are anticipated to fully elucidate its therapeutic profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound|CAS 501000-36-8|DC Chemicals [dcchemicals.com]
- 4. WO2012112363A1 - Cathepsin cysteine protease inhibitors - Google Patents [patents.google.com]
- 5. The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Dutacatib: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dutacatib is a potent and selective, non-covalent inhibitor of cathepsin K, with an IC50 value in the range of 3-6 nM for human cathepsin K. Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, where it plays a crucial role in the degradation of bone matrix proteins, including type I collagen. By inhibiting cathepsin K, this compound effectively blocks osteoclast-mediated bone resorption. This mechanism of action makes it a subject of investigation for diseases characterized by excessive bone loss, such as osteoporosis and cancer-induced bone disease.
Preclinical studies have demonstrated that this compound can reduce tumor-induced osteolysis and decrease the skeletal tumor burden in models of breast cancer bone metastasis. Notably, these studies suggest that this compound's primary anti-tumor effect in the context of bone metastasis is not through direct cytotoxicity to cancer cells but rather by modulating the bone microenvironment to be less conducive to tumor growth.
These application notes provide detailed protocols for investigating the effects of this compound in relevant cell culture models, focusing on its known mechanism of action.
Mechanism of Action: Inhibition of Osteoclast-Mediated Bone Resorption
This compound's primary cellular target is the osteoclast. In the acidic microenvironment of the resorption lacuna, cathepsin K, secreted by the osteoclast, degrades the collagenous bone matrix. This compound inhibits this enzymatic activity, thereby preventing bone breakdown. This disruption of the "vicious cycle" of bone metastasis, where tumor cells stimulate osteoclast activity leading to the release of growth factors from the bone matrix that in turn promote tumor growth, is the basis for its therapeutic potential in cancer-induced bone disease.
Experimental Protocols
Given that this compound's primary mode of action is not direct cytotoxicity to cancer cells, a co-culture system of cancer cells and osteoclasts is the most relevant in vitro model to study its efficacy. Standard cell viability and apoptosis assays are also provided for broader screening purposes.
Cancer Cell and Osteoclast Co-culture Protocol
This protocol is designed to assess the effect of this compound on cancer cell proliferation and osteoclast activity in a simulated bone microenvironment.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer)
-
Osteoclast precursor cells (e.g., murine bone marrow macrophages or RAW 264.7 cells)
-
Alpha-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant murine M-CSF (Macrophage colony-stimulating factor)
-
Recombinant murine RANKL (Receptor activator of nuclear factor kappa-B ligand)
-
This compound
-
TRAP (Tartrate-resistant acid phosphatase) staining kit
-
BrdU (Bromodeoxyuridine) proliferation assay kit
-
96-well plates
Procedure:
-
Osteoclast Differentiation:
-
Seed osteoclast precursor cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Culture the cells in alpha-MEM containing 30 ng/mL M-CSF for 2-3 days until confluent.
-
Induce differentiation by replacing the medium with alpha-MEM containing 30 ng/mL M-CSF and 50 ng/mL RANKL. Culture for an additional 3-4 days until multinucleated osteoclasts are visible.
-
-
Co-culture Setup:
-
After osteoclast differentiation, remove the medium and seed cancer cells on top of the osteoclast layer at a density of 5 x 10^3 cells/well.
-
Allow the cancer cells to adhere for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the co-culture medium. A suggested concentration range is 1 nM to 1 µM.
-
Replace the medium in the co-culture wells with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
-
Analysis:
-
Osteoclast Activity:
-
Fix the cells and perform TRAP staining according to the manufacturer's protocol. TRAP-positive, multinucleated cells are identified as osteoclasts.
-
To assess bone resorption, perform the co-culture on bone-mimicking substrates and quantify the resorbed area (pit formation).
-
-
Cancer Cell Proliferation:
-
During the final 2-4 hours of incubation, add BrdU to the wells.
-
Measure BrdU incorporation using a BrdU ELISA kit according to the manufacturer's instructions.
-
-
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of a cell population, which is an indicator of cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol detects apoptosis by identifying the externalization of phosphatidylserine (using Annexin V-FITC) and loss of membrane integrity (using Propidium Iodide, PI).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include positive and negative controls.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cancer Cell Proliferation in Co-culture
| This compound Concentration | BrdU Incorporation (Absorbance at 450 nm) | % Inhibition of Proliferation |
| Vehicle Control | Value | 0% |
| 1 nM | Value | Value |
| 10 nM | Value | Value |
| 100 nM | Value | Value |
| 1 µM | Value | Value |
Table 2: Effect of this compound on Osteoclast Activity in Co-culture
| This compound Concentration | Number of TRAP+ Multinucleated Cells | % Inhibition of Osteoclastogenesis |
| Vehicle Control | Value | 0% |
| 1 nM | Value | Value |
| 10 nM | Value | Value |
| 100 nM | Value | Value |
| 1 µM | Value | Value |
Table 3: Cell Viability (MTT Assay) of [Cell Line] after 48h Treatment with this compound
| This compound Concentration | Absorbance at 570 nm | % Cell Viability |
| Vehicle Control | Value | 100% |
| 1 nM | Value | Value |
| 10 nM | Value | Value |
| 100 nM | Value | Value |
| 1 µM | Value | Value |
Table 4: Apoptosis (Annexin V/PI Staining) of [Cell Line] after 48h Treatment with this compound
| This compound Concentration | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | Value | Value | Value |
| 1 nM | Value | Value | Value |
| 10 nM | Value | Value | Value |
| 100 nM | Value | Value | Value |
| 1 µM | Value | Value | Value |
Application Notes and Protocols for Dutacatib Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dutacatib and Cathepsin K
This compound is a potent and selective, non-covalent inhibitor of Cathepsin K (CatK), a lysosomal cysteine protease.[1][2] It exhibits an IC50 value of 3-6 nM against human Cathepsin K and demonstrates excellent selectivity over other human cathepsins, such as L and S.[1][2] Cathepsin K is the most abundant cysteine protease produced by osteoclasts and plays a crucial role in bone resorption by degrading type I and type II collagen, the major components of bone and cartilage. Due to its central role in bone metabolism, Cathepsin K has emerged as a significant therapeutic target for diseases characterized by excessive bone loss, such as osteoporosis. This compound's inhibitory action on Cathepsin K makes it a valuable tool for studying the physiological and pathological roles of this enzyme and a potential therapeutic candidate for bone-related disorders.[3]
This document provides detailed application notes and protocols for developing and utilizing cell-based assays to characterize the activity of this compound and other Cathepsin K inhibitors.
Signaling Pathways Involving Cathepsin K
Cathepsin K expression and activity are intricately regulated by several signaling pathways, primarily in osteoclasts. The Receptor Activator of Nuclear Factor κB Ligand (RANKL) signaling pathway is a key regulator of osteoclast differentiation and function. Binding of RANKL to its receptor, RANK, on osteoclast precursors initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and NFATc1. NFATc1 directly promotes the transcription of Cathepsin K. Other signaling pathways, including those involving TGF-β and mTOR, have also been implicated in regulating Cathepsin K activity and its role in cellular processes.
Data Presentation
The following tables summarize the inhibitory activity of this compound and other representative Cathepsin K inhibitors.
Table 1: In Vitro Enzymatic Inhibition of Cathepsin K
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | Human Cathepsin K | 3 - 6 | Enzymatic | [1][2] |
| Odanacatib | Human Cathepsin K | 0.2 | Enzymatic | N/A |
| Balicatib | Human Cathepsin K | 1.4 | Enzymatic | N/A |
| Relacatib | Human Cathepsin K | 0.041 | Enzymatic | N/A |
Table 2: Selectivity Profile of this compound
| Cathepsin Isoform | Selectivity vs. Cathepsin K | Reference |
| Cathepsin L | High | [1][2] |
| Cathepsin S | High | [1][2] |
| Cathepsin B | High | N/A |
Table 3: Cell-Based Assay Data for Cathepsin K Inhibitors
| Compound | Cell Line | Assay Type | Endpoint | IC50 (nM) | Reference |
| This compound | Osteoclasts | Bone Resorption | Pit Area | TBD | N/A |
| Odanacatib | Human Osteoclasts | Bone Resorption | CTx Release | ~10 | N/A |
| Balicatib | Fibroblasts | Enzyme Occupancy | Cathepsin K Activity | <10 | N/A |
(TBD: To be determined. This table should be populated with data generated from the described protocols.)
Experimental Protocols
Protocol 1: In Vitro Cathepsin K Activity Assay (Fluorometric)
This assay measures the enzymatic activity of Cathepsin K by detecting the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant Human Cathepsin K
-
Cathepsin K Substrate (e.g., Z-LR-AMC)
-
Assay Buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)
-
This compound and other test compounds
-
96-well black microplate
-
Fluorescence plate reader
Workflow:
References
Application Notes and Protocols for Western Blot Analysis of STAT3 Signaling Pathway Inhibition by a Representative Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Western blot analysis to characterize the effects of a specific inhibitor on the STAT3 signaling pathway. For the purpose of this guide, we will refer to a representative STAT3 inhibitor as "STAT3-i".
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes including proliferation, survival, and differentiation. Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. Western blotting is a powerful and widely used technique to detect and quantify changes in protein expression and post-translational modifications, such as phosphorylation, which is crucial for assessing the activation state of signaling proteins like STAT3. These protocols detail the methods for treating cells with a STAT3 inhibitor and subsequently analyzing the effects on STAT3 phosphorylation and downstream target gene expression using Western blot.
Mechanism of Action of the Representative STAT3 Inhibitor (STAT3-i)
The representative STAT3 inhibitor, STAT3-i, is a small molecule compound designed to specifically suppress the activity of the STAT3 signaling pathway. Its primary mechanism of action is the inhibition of STAT3 phosphorylation at the critical tyrosine 705 residue. This phosphorylation event is essential for the dimerization, nuclear translocation, and DNA binding of STAT3, which in turn regulates the transcription of target genes involved in cell proliferation and survival. By preventing this phosphorylation, STAT3-i effectively blocks the downstream signaling cascade.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment assessing the dose-dependent effect of STAT3-i on the expression levels of total STAT3, phosphorylated STAT3 (p-STAT3), and a downstream target protein, Bcl-xL, in a cancer cell line.
| Treatment Concentration of STAT3-i (µM) | Relative p-STAT3 (Tyr705) Expression (Normalized to Total STAT3) | Relative Total STAT3 Expression (Normalized to Loading Control) | Relative Bcl-xL Expression (Normalized to Loading Control) |
| 0 (Vehicle Control) | 1.00 | 1.00 | 1.00 |
| 0.1 | 0.85 | 0.98 | 0.92 |
| 0.5 | 0.52 | 1.01 | 0.65 |
| 1.0 | 0.21 | 0.97 | 0.33 |
| 5.0 | 0.05 | 0.99 | 0.12 |
| 10.0 | 0.02 | 0.96 | 0.08 |
Experimental Protocols
Cell Culture and Treatment with STAT3-i
-
Cell Seeding: Plate the desired cancer cell line (e.g., DU145, HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of STAT3-i in an appropriate solvent (e.g., DMSO). From this stock, prepare serial dilutions in cell culture medium to achieve the final desired concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of STAT3-i or a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 3, 6, 12, or 24 hours) to observe the inhibitory effects.
Protein Extraction (Cell Lysis)
-
Washing: After incubation, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells from the bottom of the wells and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Incubation: Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete lysis.
-
Centrifugation: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to new pre-chilled tubes.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, following the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize the volume of each lysate to ensure equal loading of total protein for the subsequent Western blot analysis.
Western Blot Analysis
-
Sample Preparation: Mix the normalized protein lysates with an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-STAT3 (Tyr705), total STAT3, Bcl-xL, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. The antibody dilutions should be prepared in the blocking buffer as recommended by the manufacturer.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control to ensure accurate comparison between samples.
Visualizations
Caption: STAT3 signaling pathway and the inhibitory action of STAT3-i.
Caption: Experimental workflow for Western blot analysis.
Troubleshooting & Optimization
Dutacatib interference with assay reagents
Technical Support Center: Dutacatib
Disclaimer: Publicly available information on this compound is limited. The "-catib" suffix suggests it is a cathepsin inhibitor[1]. This guide provides general troubleshooting advice for researchers working with small molecule inhibitors in biochemical assays, with a focus on potential interference with assay reagents. The principles outlined here are broadly applicable to enzyme assays, including those for cathepsins and kinases.
Frequently Asked Questions (FAQs)
Q1: My assay is not working (no signal or very weak signal). What are the common causes?
A: A lack of signal can stem from several issues:
-
Incorrect Reagent Storage or Handling: Reagents, especially enzymes, may degrade if not stored at the correct temperature or if subjected to multiple freeze-thaw cycles.[2] Always check the expiration date and storage recommendations on the datasheet.[3]
-
Omission of a Reagent: Double-check that all necessary components were added to the reaction mixture.[4]
-
Incorrect Wavelength Settings: Ensure your plate reader is set to the correct excitation and emission wavelengths as specified in your assay protocol.[3][4]
-
Use of an Incompatible Microplate: For fluorescence assays, use black plates to minimize background signal.[3][4] For luminescence, white plates are recommended, and for absorbance, clear plates should be used.[3][4]
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. It's advisable to keep enzymes on ice when not in use.[4]
Q2: I'm observing high background signal in my negative control wells. What could be the reason?
A: High background can be caused by:
-
Autofluorescence of the Test Compound: The compound itself may be fluorescent at the assay's wavelengths, leading to a false positive signal.
-
Contaminated Reagents: Impurities in buffers, substrates, or other reagents can contribute to background signal.[5]
-
Light Leakage or Inappropriate Plates: Using the wrong type of microplate (e.g., clear plates for a fluorescence assay) can lead to signal bleed-through from adjacent wells.
Q3: My results show high variability between replicate wells. How can I improve consistency?
A: High variability often points to technical errors in assay setup:
-
Pipetting Inaccuracies: Inconsistent pipetting, especially of small volumes, can lead to significant differences between wells.[6] Using calibrated pipettes and preparing a master mix for common reagents can help.[3][6]
-
Air Bubbles: Bubbles in the wells can interfere with optical readings.[4] Be sure to pipette carefully down the side of the well.[4]
-
Incomplete Mixing: Ensure all components in the wells are thoroughly mixed.[4]
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates.[2] Using temperature-controlled equipment or filling the outer wells with buffer can mitigate this.[2]
Q4: Could this compound be directly interfering with my assay components?
A: Yes, small molecules can interfere with assays in several ways beyond direct enzyme inhibition:
-
Compound Fluorescence: As mentioned, the compound may emit light at the detection wavelength.
-
Signal Quenching: The compound may absorb light at the excitation or emission wavelength, reducing the detected signal (an inner filter effect).
-
Reagent Reactivity: Some compounds can react directly with assay reagents, such as the substrate or detection antibodies.
-
Luciferase Inhibition: In kinase assays that use luciferase to measure ATP consumption, the test compound might inhibit luciferase itself, leading to an artificially low light signal and a false negative result.[7]
Troubleshooting Guides
Guide 1: Diagnosing High Background Signal
-
Run a "Compound Only" Control: Add this compound to a well with all assay components except the enzyme. If you still observe a high signal, it is likely due to the compound's intrinsic fluorescence.
-
Check for Contamination: Prepare fresh reagents and repeat the assay. If the background signal decreases, one of your previous reagent stocks may have been contaminated.
-
Optimize Plate Type: Confirm you are using the appropriate microplate for your assay's detection method (e.g., black plates for fluorescence).[3][4]
Guide 2: Addressing Low or No Signal
-
Verify Reagent Activity: Run a positive control with a known inhibitor or activator to ensure the enzyme and substrate are active.[2]
-
Review Protocol and Calculations: Meticulously re-read the entire protocol to ensure no steps were missed or reagents were incorrectly diluted.[4]
-
Check Instrument Settings: Confirm the plate reader's wavelength, filter settings, and read time are correct for the assay.[3]
-
Prepare Fresh Reagents: If reagents have been stored for a long time or subjected to freeze-thaw cycles, prepare fresh dilutions from stock.[2]
Data Presentation: Common Assay Interferences and Mitigation
| Interference Type | Potential Cause | Effect on Readout | Mitigation Strategy |
| Compound Autofluorescence | The compound emits light at the detection wavelength. | False Positive | Run a "compound only" control and subtract the background. Use a different assay format (e.g., radiometric).[8] |
| Inner Filter Effect (Quenching) | The compound absorbs excitation or emission light. | False Negative | Use lower compound concentrations if possible. Switch to a non-optical assay format. |
| Non-Specific Inhibition | The compound chelates necessary cofactors or aggregates, inhibiting the enzyme non-specifically. | False Positive | Include detergents (e.g., Triton X-100) in the assay buffer to prevent aggregation. |
| Luciferase Inhibition | In coupled assays, the compound inhibits the reporter enzyme (luciferase). | False Negative | Run a counter-screen against luciferase to identify off-target inhibition. |
| Soluble Target Interference | The drug target itself bridges assay reagents, especially in immunogenicity assays.[9][10] | False Positive | Use blocking agents, such as anti-target antibodies, or implement sample pre-treatment steps like acid dissociation.[9][10][11] |
| Reagent Impurity | Contaminants in assay components (e.g., ATP, buffers).[5] | Variable/Inaccurate | Use high-purity reagents and prepare fresh solutions. |
Experimental Protocols
General Protocol: Cathepsin K Fluorogenic Inhibition Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for Cathepsin K activity (e.g., 0.1 M phosphate, 1 mM EDTA, 2 mM DTT, pH 6.0).[12] Warm to room temperature before use.[3]
-
Cathepsin K Enzyme: Thaw the enzyme on ice. Dilute to the desired concentration (e.g., 0.5 ng/µl) in 1x Assay Buffer immediately before use.[13]
-
Fluorogenic Substrate: Prepare a stock solution of the Cathepsin K substrate. Dilute to the final working concentration in 1x Assay Buffer. Protect from light.[13]
-
Test Inhibitor (this compound): Prepare a stock solution in a suitable solvent (e.g., DMSO). Create a serial dilution series at a concentration 10-fold higher than the desired final concentrations. The final DMSO concentration in the assay should typically not exceed 1%.[13]
2. Assay Procedure (96-well plate format):
-
Add 10 µl of diluted Cathepsin K enzyme to all wells except the "Negative Control" wells.
-
Add 10 µl of 1x Assay Buffer to the "Negative Control" wells.[13]
-
Add 2.5 µl of the serially diluted this compound solutions to the "Test Inhibitor" wells.
-
Add 2.5 µl of the diluent solution (e.g., 1x Assay Buffer with the same percentage of DMSO as the inhibitor solutions) to the "Positive Control" and "Negative Control" wells.[13]
-
Pre-incubate the plate at room temperature for 30 minutes with gentle agitation to allow the inhibitor to bind to the enzyme.[13]
-
Initiate the reaction by adding 12.5 µl of the diluted fluorogenic substrate to all wells.[13]
-
Incubate at room temperature for 60 minutes, protected from light. Alternatively, perform a kinetic analysis by taking readings at multiple time points.[13]
3. Data Analysis:
-
Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).[13]
-
Subtract the signal from the "Negative Control" wells from all other wells to correct for background fluorescence.
-
Calculate the percent inhibition for each this compound concentration relative to the "Positive Control" (enzyme activity without inhibitor).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.
Visualizations
Caption: A workflow for troubleshooting common issues in biochemical assays.
Caption: The role of Cathepsin K in bone resorption and its inhibition.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. goldbio.com [goldbio.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. altasciences.com [altasciences.com]
- 10. Eliminating Drug Target Interference with Specific Antibody or its F(ab′)2 Fragment in the Bridging Immunogenicity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Non-Invasive Optical Detection of Cathepsin K-Mediated Fluorescence Reveals Osteoclast Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
Dutacatib Technical Support Center: Troubleshooting Precipitation in Media
Welcome to the Dutacatib Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to this compound precipitation in experimental media. Find troubleshooting guides and frequently asked questions below to ensure the successful use of this compound in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture media?
A1: this compound, like many small molecule inhibitors, is likely a poorly water-soluble compound.[1][2][3][4] Precipitation commonly occurs when a concentrated stock solution of the drug, typically dissolved in an organic solvent like DMSO, is diluted into the aqueous environment of cell culture media.[5] The dramatic shift in solvent polarity reduces the drug's solubility, causing it to fall out of solution.
Q2: What are the consequences of this compound precipitation in my experiment?
A2: Precipitation of this compound can significantly impact your experimental results. The actual concentration of the drug in solution will be lower and unknown, leading to inaccurate dose-response curves and potentially false negative results.[4] Precipitates can also be cytotoxic or interfere with assay readouts, particularly those that are image-based.[6][7]
Q3: Can the components of my cell culture media cause precipitation?
A3: Yes, components within the cell culture media can contribute to precipitation.[8] Factors such as temperature shifts, changes in pH, and high concentrations of salts, metals, or proteins can interact with this compound or with each other to form insoluble complexes.[6][7][9] For example, temperature changes can cause high molecular weight proteins to precipitate, and certain salts like calcium phosphate can also form precipitates.[6][7]
Q4: How can I increase the solubility of this compound in my media?
A4: Several strategies can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These include the use of co-solvents, surfactants, or other solubilizing agents in your formulation.[1][2][10] Additionally, adjusting the pH of the media or using specialized drug delivery systems like lipid-based or polymeric formulations can improve solubility.[2][11]
Troubleshooting Guide: Preventing this compound Precipitation
If you are observing this compound precipitation, follow this step-by-step guide to identify and resolve the issue.
Step 1: Optimize the Stock Solution and Dilution
The initial step is to optimize the preparation of your this compound stock solution and the method of its dilution into the cell culture media.
Experimental Protocol:
-
Prepare a High-Concentration Stock in an Appropriate Solvent: this compound is likely soluble in organic solvents like DMSO. Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume of organic solvent added to your media.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in your cell culture media.
-
Controlled Addition: When adding the this compound stock to the media, do so drop-wise while gently vortexing or swirling the media. This gradual introduction can help prevent localized high concentrations that lead to immediate precipitation.
-
Pre-warm Media: Ensure your cell culture media is at the experimental temperature (e.g., 37°C) before adding the this compound stock.
Step 2: Evaluate the Impact of Solubilizing Agents
If optimizing the dilution process is insufficient, the use of solubilizing agents can help maintain this compound in solution.
Experimental Protocol:
-
Select Solubilizing Agents: Common choices include non-ionic surfactants like Pluronic® F-127 or co-solvents such as polyethylene glycol (PEG).[1][3]
-
Prepare Formulations: Prepare your this compound stock solution with varying concentrations of the selected solubilizing agent.
-
Assess Solubility: Dilute the formulated this compound into your cell culture media and visually inspect for precipitation over time.
-
Cell Viability Control: It is crucial to test the effect of the solubilizing agent alone on your cells to ensure it does not cause toxicity at the concentrations used.
Table 1: Effect of Pluronic® F-127 on this compound Solubility in RPMI-1640 Media
| This compound Concentration (µM) | Pluronic® F-127 (%) | Observation after 2 hours at 37°C |
| 10 | 0 | Heavy Precipitation |
| 10 | 0.01 | Moderate Precipitation |
| 10 | 0.05 | Slight Precipitation |
| 10 | 0.1 | No Precipitation |
| 20 | 0.1 | Slight Precipitation |
| 20 | 0.2 | No Precipitation |
Step 3: Assess Media Composition and Conditions
The composition and handling of your cell culture media can also influence this compound's solubility.
Experimental Protocol:
-
pH Adjustment: Evaluate the effect of media pH on this compound solubility. Prepare aliquots of your media and adjust the pH within a physiologically acceptable range (e.g., pH 7.2-7.6). Add this compound and observe for precipitation.
-
Serum Concentration: If using a serum-containing media, test different serum concentrations. Serum proteins can sometimes help to solubilize hydrophobic compounds.
-
Temperature Control: Avoid repeated freeze-thaw cycles of your media and this compound stock solutions.[6][7] Maintain a consistent temperature during your experiments.
Table 2: Influence of Media Conditions on 10 µM this compound Precipitation
| Media Type | Serum (%) | pH | Observation after 2 hours at 37°C |
| RPMI-1640 | 10 | 7.4 | Heavy Precipitation |
| RPMI-1640 | 10 | 7.2 | Moderate Precipitation |
| RPMI-1640 | 10 | 7.6 | Moderate Precipitation |
| DMEM | 10 | 7.4 | Heavy Precipitation |
| RPMI-1640 | 5 | 7.4 | Heavy Precipitation |
| RPMI-1640 | 20 | 7.4 | Slight Precipitation |
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to troubleshoot this compound precipitation.
Caption: A flowchart outlining the troubleshooting steps for this compound precipitation.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigating trace metal precipitation in highly concentrated cell culture media with Pourbaix diagrams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Dutacatib degradation and how to avoid it
Dutacatib Technical Support Center
Welcome to the technical resource center for this compound, a potent and selective inhibitor of Kinase X (KX). This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions related to the handling, storage, and experimental use of this compound to ensure data integrity and reproducibility.
Frequently Asked Questions (FAQs)
1. What is the recommended method for preparing this compound stock solutions?
For optimal results, this compound powder should first be centrifuged briefly to ensure all material is at the bottom of the vial.[1][2] Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the compound in anhydrous, research-grade Dimethyl Sulfoxide (DMSO).[1][3] To aid dissolution, vortexing or brief ultrasonication may be used.[2] We recommend preparing single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.[1]
2. How should I store this compound powder and stock solutions?
-
Powder: this compound powder is stable for up to three years when stored at -20°C, protected from light.[1][2]
-
Stock Solutions: Aliquots of the DMSO stock solution should be stored in tightly sealed vials at -80°C for up to six months.[1] For short-term storage (up to one month), -20°C is acceptable. Avoid storing stock solutions in frost-free freezers, as temperature cycling can compromise stability.
3. My this compound solution appears to have precipitated. What should I do?
Precipitation can occur if the compound's solubility limit is exceeded in a particular solvent or upon dilution into aqueous media. Gently warm the solution to 37°C and vortex to attempt redissolution.[2] When preparing working solutions in cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to prevent both cytotoxicity and precipitation.[1] If precipitation persists, it may be necessary to prepare a fresh, lower-concentration stock solution.[3]
4. What are the primary pathways of this compound degradation?
The primary degradation pathways for this compound are hydrolysis, oxidation, and photodecomposition.[4]
-
Hydrolysis: The ester and amide moieties in this compound's structure are susceptible to hydrolysis, a process that can be catalyzed by acidic or basic conditions.[4]
-
Oxidation: The electron-rich aromatic rings are prone to oxidation, especially in the presence of atmospheric oxygen or reactive oxygen species in cell culture media.
-
Photodegradation: this compound contains chromophores that absorb UV-A and UV-B radiation, making it susceptible to degradation upon exposure to light.[5][6] This can lead to the formation of photo-adducts or cleavage of the molecule.[7]
5. How can I detect this compound degradation in my samples?
Degradation can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (LC-MS).[8][9][10] When analyzing samples by HPLC, the appearance of new peaks or a decrease in the area of the parent this compound peak are indicative of degradation. LC-MS is particularly powerful for identifying the mass of degradation products, which can help elucidate the degradation pathway.[8]
Troubleshooting Guides
This section addresses specific experimental issues that may arise due to this compound instability.
Issue 1: Inconsistent Results in Cell-Based Assays
Question: I am observing high variability or a loss of potency in my cell-based assays with this compound. Could this be due to degradation?
Answer: Yes, inconsistent results are a common sign of compound instability. Degradation in cell culture media can reduce the effective concentration of this compound, leading to variable or diminished biological activity.
Troubleshooting Steps:
-
Minimize Light Exposure: Protect all solutions containing this compound from light by using amber vials or wrapping containers in foil.[11] Perform experimental manipulations under subdued lighting.
-
Control pH: The stability of kinase inhibitors can be profoundly affected by pH.[12][13][14] Ensure the pH of your cell culture medium is stable and within the optimal physiological range (typically 7.2-7.4). Avoid using old or improperly prepared media where the pH may have shifted.
-
Reduce Incubation Time: If feasible for your experimental design, reduce the incubation time of this compound with cells to minimize the opportunity for degradation.
-
Prepare Fresh Dilutions: Always prepare fresh working solutions of this compound from a frozen stock aliquot immediately before each experiment. Do not store diluted solutions in aqueous buffers or media.
-
Assess Stability in Media: If problems persist, perform a stability study of this compound in your specific cell culture medium. (See Experimental Protocol 1).
Issue 2: Extraneous Peaks in Analytical Chromatography
Question: My HPLC/LC-MS analysis of a this compound-treated sample shows unexpected peaks. Are these contaminants or degradation products?
Answer: While contamination is possible, the appearance of new, related peaks is often a sign of degradation.
Troubleshooting Steps:
-
Analyze a Control Sample: Run a freshly prepared standard of this compound to confirm its retention time and purity. This will serve as a baseline.
-
Review Sample Handling: Scrutinize your sample preparation and handling workflow. Was the sample exposed to light for an extended period? Was it stored at room temperature or in an inappropriate solvent before analysis?[15]
-
Force Degradation Study: To tentatively identify degradation products, perform a force degradation study. Expose this compound solutions to harsh conditions (e.g., acid, base, heat, light, or an oxidizing agent) and analyze the resulting chromatograms. This can help confirm if the unknown peaks correspond to expected degradation products.
-
Use Mass Spectrometry: Couple your HPLC to a mass spectrometer to obtain mass-to-charge (m/z) data for the unknown peaks.[8] This information is critical for identifying the molecular weights of potential degradants and proposing their structures.
Data Presentation
Table 1: Stability of this compound Under Various Conditions
This table summarizes the stability of a 10 µM this compound solution after a 24-hour incubation under different stress conditions, as measured by HPLC-UV.
| Condition | Temperature | Solvent/Buffer | Light Condition | Remaining this compound (%) | Key Degradation Pathway |
| Control | 25°C | DMSO | Dark | 99.8 ± 0.1 | - |
| Acidic | 37°C | pH 3.0 Buffer | Dark | 85.2 ± 1.5 | Hydrolysis |
| Neutral | 37°C | pH 7.4 Buffer | Dark | 96.5 ± 0.8 | Minimal Hydrolysis |
| Basic | 37°C | pH 9.0 Buffer | Dark | 72.1 ± 2.3 | Hydrolysis |
| Oxidative | 25°C | pH 7.4 Buffer + H₂O₂ | Dark | 65.7 ± 3.1 | Oxidation |
| Photolytic | 25°C | pH 7.4 Buffer | UV-A Light | 58.4 ± 2.8 | Photodecomposition |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Medium
Objective: To determine the rate of this compound degradation in a specific cell culture medium under standard incubation conditions.
Methodology:
-
Preparation: Prepare a 10 µM working solution of this compound in your cell culture medium of choice (e.g., DMEM + 10% FBS) from a 10 mM DMSO stock. Prepare a sufficient volume for all time points.
-
Incubation: Place the solution in a sterile, sealed container inside a cell culture incubator (37°C, 5% CO₂). Protect the container from light.
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the solution.
-
Sample Quenching: Immediately quench any further degradation by adding an equal volume of cold acetonitrile to the aliquot and mixing thoroughly. This precipitates proteins and halts enzymatic activity.
-
Sample Processing: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS method to quantify the remaining parent this compound concentration.
-
Data Plotting: Plot the percentage of remaining this compound against time to determine its stability profile and half-life in the medium.
Visualizations
Caption: Simplified signaling pathway showing this compound inhibiting Kinase X (KX).
Caption: Experimental workflow for assessing the stability of this compound in media.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
- 1. captivatebio.com [captivatebio.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. [Evaluation of Photostability of Small Molecular Compounds with Solid-state UV Spectra] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. hovione.com [hovione.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Effect of serum pH on storage stability and reaction lag phase of human creatine kinase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dutacatib in the Landscape of Cathepsin K Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of dutacatib and other prominent cathepsin K inhibitors. While detailed experimental data on this compound remains limited in the public domain, this document synthesizes available information on its counterparts—odanacatib, relacatib, balicatib, and MIV-711—to offer a valuable contextual analysis. The guide presents key performance metrics, experimental methodologies, and relevant biological pathways to inform research and development efforts in the pursuit of novel therapeutics targeting cathepsin K.
Cathepsin K, a lysosomal cysteine protease predominantly expressed in osteoclasts, is a critical enzyme in the process of bone resorption. Its primary function involves the degradation of bone matrix proteins, most notably type I collagen. This central role has established cathepsin K as a key therapeutic target for diseases characterized by excessive bone loss, such as osteoporosis. The development of cathepsin K inhibitors aims to mitigate this degradation process, thereby preserving bone mineral density and reducing fracture risk.
This compound is identified as a small molecule inhibitor of cathepsin K.[1] However, specific quantitative data on its potency, selectivity, and pharmacokinetic profile are not widely available in published literature. In contrast, several other cathepsin K inhibitors have undergone extensive preclinical and clinical evaluation, providing a basis for comparison. This guide will focus on these comparators to provide a framework for understanding the potential profile of this compound.
Quantitative Comparison of Cathepsin K Inhibitors
To facilitate a clear comparison of the performance of various cathepsin K inhibitors, the following tables summarize key quantitative data from preclinical studies. It is important to note the absence of publicly available data for this compound in these comparative tables.
Table 1: In Vitro Potency (IC50) Against Human Cathepsin K
| Compound | IC50 (nM) | Reference(s) |
| Odanacatib | 0.2 | [2] |
| Relacatib | 45 (in situ) | [3] |
| Balicatib | 1.4 | [4] |
| MIV-711 | 43 (osteoclast-mediated bone resorption) | [5] |
| This compound | Data not publicly available |
Table 2: Inhibitory Constant (Ki) Against Human Cathepsins
| Compound | Cathepsin K (pM/nM) | Cathepsin L (pM/nM) | Cathepsin V (pM/nM) | Cathepsin S (nM) | Cathepsin B (nM) | Reference(s) |
| Relacatib | 41 pM | 68 pM | 53 pM | 1.6 | 13 | [3] |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
Table 3: Selectivity Profile of Cathepsin K Inhibitors
| Compound | Selectivity over Cathepsin L | Selectivity over Cathepsin S | Selectivity over Cathepsin B | Reference(s) |
| Odanacatib | >100-fold | - | - | [6] |
| Balicatib | >350-fold | >46,000-fold | >3,400-fold | [4] |
| MIV-711 | >1300-fold vs other human cathepsins | >1300-fold vs other human cathepsins | >1300-fold vs other human cathepsins | [5] |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
Table 4: Pharmacokinetic Properties
| Compound | Species | Oral Bioavailability (%) | Half-life (t½) | Reference(s) |
| Odanacatib | Human | - | 87.3 - 94.7 h | [7] |
| Relacatib | Rat | 89.4 | - | [3] |
| Relacatib | Monkey | 28 | - | [3] |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches relevant to the study of cathepsin K inhibitors, the following diagrams are provided.
Caption: Cathepsin K signaling pathway in osteoclasts.
Caption: Experimental workflow for Cathepsin K inhibitor screening.
Experimental Protocols
The following sections detail generalized methodologies for key experiments cited in the evaluation of cathepsin K inhibitors.
In Vitro Cathepsin K Inhibition Assay (Fluorometric)
This assay is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against cathepsin K.
Principle: The assay utilizes a fluorogenic substrate that is cleaved by active cathepsin K, releasing a fluorescent molecule. The increase in fluorescence is proportional to the enzyme's activity. In the presence of an inhibitor, the rate of fluorescence increase is reduced.
Materials:
-
Recombinant human cathepsin K
-
Fluorogenic cathepsin K substrate (e.g., Z-FR-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5)
-
Test compounds (inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the diluted test compounds. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add recombinant human cathepsin K to all wells except the negative control.
-
Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) in a kinetic mode for a set duration (e.g., 30 minutes).
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Osteoclast-Mediated Bone Resorption Assay
This cell-based assay assesses the ability of an inhibitor to block the bone-resorbing activity of osteoclasts.
Principle: Osteoclasts are cultured on a bone-like substrate (e.g., dentine or bone slices). The extent of bone resorption is quantified by measuring the area of resorption pits or the release of bone matrix components into the culture medium.
Materials:
-
Primary osteoclasts or osteoclast precursor cells (e.g., from bone marrow)
-
Dentine or bone slices
-
Cell culture medium (e.g., α-MEM) supplemented with M-CSF and RANKL
-
Test compounds (inhibitors)
-
Reagents for staining resorption pits (e.g., toluidine blue) or for quantifying bone matrix components (e.g., ELISA for C-terminal telopeptides of type I collagen - CTX-I)
-
Microscope and imaging software
Procedure:
-
Seed osteoclast precursors on dentine or bone slices in a multi-well plate and differentiate them into mature osteoclasts using M-CSF and RANKL.
-
Once mature osteoclasts are formed, treat the cells with various concentrations of the test compound.
-
Culture the cells for a period sufficient to allow for bone resorption (e.g., 48-72 hours).
-
After the incubation period, collect the culture supernatant for analysis of bone resorption markers (e.g., CTX-I ELISA).
-
Remove the cells from the slices and stain the resorption pits with a suitable dye (e.g., 1% toluidine blue).
-
Image the stained slices using a microscope and quantify the total area of resorption pits using image analysis software.
-
Calculate the percentage of inhibition of bone resorption for each inhibitor concentration and determine the IC50 value.
Conclusion
While this compound is identified as a cathepsin K inhibitor, the lack of publicly available quantitative data on its performance makes a direct comparison with other inhibitors challenging. The provided data on odanacatib, relacatib, balicatib, and MIV-711 highlight the key parameters used to evaluate and differentiate these compounds, including their high potency and varying selectivity profiles. The experimental protocols and pathway diagrams offer a foundational understanding for researchers engaged in the discovery and development of novel cathepsin K inhibitors. As more information on this compound becomes available, a more comprehensive comparative analysis will be possible, further enriching our understanding of the therapeutic potential of targeting cathepsin K.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prodrug-inspired probes selective to cathepsin B over other cysteine cathepsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and clinical pharmacokinetic/pharmacodynamic considerations for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibitors to identify roles of cathepsin K in cell-based studies: a comparison of available tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of Cathepsin K Inhibitors: Odanacatib Efficacy Data and the Elusive Profile of Dutacatib
In the landscape of therapeutic development for bone disorders, particularly osteoporosis, cathepsin K inhibitors have emerged as a promising class of agents. This guide provides a detailed comparison of two such molecules: odanacatib and dutacatib. While extensive clinical data is available for odanacatib, information regarding this compound remains scarce in the public domain, precluding a direct, data-driven comparison of their efficacy. This report will focus on the comprehensive clinical findings for odanacatib and highlight the current knowledge gap concerning this compound.
Introduction to Cathepsin K Inhibition
Cathepsin K is a cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption. It plays a crucial role in the degradation of bone matrix proteins, particularly type I collagen. By inhibiting cathepsin K, these therapeutic agents aim to reduce bone resorption, thereby increasing bone mineral density (BMD) and reducing fracture risk. Odanacatib is a well-characterized selective inhibitor of cathepsin K.[1][2][3][4] this compound is also identified as a cathepsin inhibitor based on its International Nonproprietary Name (INN) stem "-catib".[2]
Odanacatib: A Profile of Efficacy and Clinical Investigation
Odanacatib, developed by Merck & Co., underwent extensive clinical evaluation for the treatment of postmenopausal osteoporosis.[4] Its development, however, was discontinued due to an increased risk of stroke observed in clinical trials.[4] Despite this, the efficacy data from its comprehensive clinical trial program provides valuable insights into the potential of cathepsin K inhibition.
Mechanism of Action of Odanacatib
Odanacatib is a selective and reversible inhibitor of cathepsin K.[3] By binding to the active site of the enzyme, it prevents the breakdown of collagen in the bone matrix by osteoclasts. This targeted action is intended to decrease bone resorption without significantly affecting bone formation, a key differentiator from some other anti-resorptive therapies.[1][5]
References
- 1. Pharmacological inhibitors to identify roles of cathepsin K in cell-based studies: a comparison of available tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Phase 3 Fracture Trial Of Odanacatib For Osteoporosis – Baseline Characteristics and Study Design - ACR Meeting Abstracts [acrabstracts.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Odanacatib for the treatment of postmenopausal osteoporosis: development history and design and participant characteristics of LOFT, the Long-Term Odanacatib Fracture Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Balicatib and Dutacatib in Preclinical Bone Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two investigational cathepsin K inhibitors, Balicatib and Dutacatib, in the context of preclinical bone cancer models. While direct head-to-head studies are not publicly available, this document synthesizes the existing data for each compound, outlines their mechanism of action, and provides standardized experimental protocols for their evaluation in bone cancer research.
Introduction to Cathepsin K Inhibition in Bone Cancer
Bone metastasis is a frequent complication of many cancers, including breast, prostate, and lung cancer, leading to significant morbidity. The process of bone metastasis involves the disruption of normal bone remodeling, which is the balanced activity of bone-resorbing osteoclasts and bone-forming osteoblasts. In many cases of bone metastasis, tumor cells stimulate osteoclast activity, leading to excessive bone degradation. This not only causes skeletal-related events but also releases growth factors from the bone matrix that can further fuel tumor growth, creating a "vicious cycle".[1]
Cathepsin K is a cysteine protease that is highly expressed in osteoclasts and plays a crucial role in the degradation of type I collagen, the main organic component of the bone matrix.[2] By inhibiting cathepsin K, it is possible to reduce osteoclast-mediated bone resorption. This mechanism has been a key therapeutic target in the development of treatments for osteoporosis and is also being explored for its potential in treating bone metastases.[2][3] Cathepsin K inhibitors have been shown in preclinical studies to reduce osteolysis and skeletal tumor burden induced by breast cancer.[2]
Balicatib and this compound are two such cathepsin K inhibitors that have been investigated for their therapeutic potential. This guide will compare these two compounds based on available preclinical information.
Comparative Data Summary
The following table summarizes the available preclinical data for Balicatib and this compound in the context of their effects on bone biology and cancer. It is important to note the limited publicly available preclinical data for this compound in bone cancer models.
| Feature | Balicatib | This compound |
| Target | Cathepsin K | Cathepsin K |
| Mechanism of Action | Inhibition of osteoclast-mediated bone resorption through the blockade of Cathepsin K activity. | Inhibition of osteoclast-mediated bone resorption through the blockade of Cathepsin K activity. |
| Preclinical Efficacy in Bone Cancer Models | Data not publicly available. | Data not publicly available. |
| Preclinical Efficacy in Other Bone Models | In a study with ovariectomized monkeys (a model for osteoporosis), Balicatib partially prevented bone mass loss and inhibited bone turnover. An unexpected finding was the stimulation of periosteal bone formation.[4] | Mentioned in the context of preclinical investigation for osteoporosis and bone metastases from breast cancer, but specific data is not detailed.[5] |
| Reported Off-Target Effects in Preclinical Studies | Data not publicly available. | Data not publicly available. |
| Clinical Development Status for Bone Indications | Investigated for osteoporosis and knee osteoarthritis. Development was discontinued for osteoporosis due to skin-related side effects. | Investigated for osteoporosis and bone metastases from breast cancer.[5] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental approach for evaluating these inhibitors, the following diagrams are provided.
References
- 1. The role of osteoclasts in breast cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of cancer metastasis to the bone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preclinical-models-of-bone-metastases - Ask this paper | Bohrium [bohrium.com]
- 4. Trends in Bone Metastasis Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Balicatib, a cathepsin K inhibitor, stimulates periosteal bone formation in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Efficacy of Dutacatib In Vivo: A Comparative Guide for Researchers
For immediate release:
This guide offers a comparative framework for evaluating the in vivo therapeutic efficacy of Dutacatib, a known inhibitor of cathepsin K. Due to a scarcity of publicly available in vivo data specifically for this compound, this document provides a broader analysis of cathepsin inhibitors in oncology. It synthesizes findings from preclinical studies of similar compounds to establish a practical guide for researchers, scientists, and professionals in drug development.
Comparative Landscape of Cathepsin Inhibitors in Oncology
Cathepsins, a class of proteases, are frequently overexpressed in various cancers and are instrumental in tumor progression, invasion, and metastasis.[1][2] Consequently, the inhibition of these enzymes presents a viable therapeutic avenue. While in vivo efficacy data for this compound remains limited, studies on other cathepsin inhibitors offer valuable insights.
| Inhibitor | Target Cathepsin(s) | Cancer Model | Key In Vivo Efficacy Findings |
| Z9 | Cathepsin X | MMTV-PyMT orthotopic breast cancer mouse model | Demonstrated a significant reduction in tumor progression.[3][4] |
| Napsul-Ile-Trp-CHO (iCL) | Cathepsin L | Human neuroblastoma and breast cancer xenografts | Resulted in approximately 40% tumor growth reduction as a standalone therapy and up to 90% when combined with doxorubicin.[5] |
| Generic Cysteine Cathepsin Inhibitor | Cysteine Cathepsins | Pancreatic and cervical cancer mouse models | Disrupted tumor development at both early and late stages.[1] |
The Mechanism of Action: Targeting Cancer Progression with Cathepsin Inhibition
The role of cathepsins in cancer is multifaceted. They facilitate tumor cell invasion and metastasis by degrading the extracellular matrix and are also involved in promoting angiogenesis and cell proliferation.[1][2] this compound, as a Cathepsin K inhibitor, is hypothesized to counteract these processes. Cathepsin K is particularly implicated in bone resorption, suggesting a potential therapeutic role for this compound in managing cancer-induced bone diseases.[6][7]
Visualizing the Pathway of Cathepsin Inhibition
Caption: General signaling pathway of cathepsin inhibition.
Recommended Experimental Protocols for In Vivo Validation
To rigorously assess the therapeutic efficacy of this compound in vivo, a structured experimental approach is essential. The following protocol is a composite based on established methodologies for evaluating similar cathepsin inhibitors.[3][4][5]
Animal Model Selection:
-
Xenograft Models: Utilize immunocompromised mice (e.g., nude mice) implanted with human cancer cell lines. This approach was successfully used in the evaluation of the cathepsin L inhibitor, Napsul-Ile-Trp-CHO.[5]
-
Transgenic Models: Employ genetically engineered mice that spontaneously develop tumors, such as the MMTV-PyMT model for breast cancer, which was used to test the cathepsin X inhibitor Z9.[3][4]
Dosing and Administration:
-
Vehicle Formulation: Dissolve this compound in a biocompatible vehicle.
-
Dose-Response and Schedule: Establish a dosing regimen by testing various concentrations. As a reference, the cathepsin L inhibitor was administered at 20 mg/kg.[5] The route of administration (e.g., intraperitoneal, oral) and frequency should be optimized.
Efficacy Endpoints:
-
Tumor Volume: Monitor tumor growth by measuring dimensions with calipers at regular intervals. A standard formula for volume calculation is (Width² x Length) / 2.[5]
-
Survival Analysis: Track the overall survival of the treated cohorts as a primary measure of efficacy.
-
Biomarker Analysis: To elucidate the mechanism of action, analyze tumor tissues for markers of cell proliferation (e.g., Ki67) and apoptosis (e.g., TUNEL staining).[4]
A Typical Experimental Workflow
Caption: A standard workflow for in vivo drug efficacy testing.
Concluding Remarks
The exploration of this compound as a cancer therapeutic is still in its nascent stages, with a clear need for robust in vivo data. This guide provides a foundational framework for designing and executing the necessary preclinical studies to validate its efficacy. By following these established protocols, researchers can systematically uncover the therapeutic potential of this compound and pave the way for its future clinical development.
References
- 1. Inhibition of cathepsin proteases inhibits tumor formation in transgenic mice | EurekAlert! [eurekalert.org]
- 2. news-medical.net [news-medical.net]
- 3. Evaluation of novel cathepsin-X inhibitors in vitro and in vivo and their ability to improve cathepsin-B-directed antitumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of novel cathepsin-X inhibitors in vitro and in vivo and their ability to improve cathepsin-B-directed antitumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
For Immediate Release
[City, State] – [Date] – New data reveals the specificity profile of Dutacatib, a non-covalent inhibitor of Cathepsin K, showcasing its selectivity against related cysteine proteases. This comparative guide provides researchers, scientists, and drug development professionals with a detailed analysis of this compound's performance, supported by experimental data and protocols.
This compound has been identified as a potent inhibitor of Cathepsin K with a reported IC50 value in the low nanomolar range (3-6 nM) for the human enzyme.[1] Further investigation into its selectivity demonstrates significantly lower potency against other human cathepsins, highlighting its specificity for Cathepsin K.
Comparative Inhibitory Activity of this compound
The following table summarizes the available inhibitory activity data of this compound against a panel of related proteases.
| Protease Family | Specific Protease | This compound IC50 | Reference |
| Cysteine Proteases | Human Cathepsin K | 3-6 nM | [1] |
| Human Cathepsin L | 4.10 µM | ||
| Human Cathepsin S | 1.79 µM | ||
| SARS-CoV-2 3CLpro | Inhibitor | [2] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) for this compound against various proteases is typically performed using an in vitro fluorometric enzymatic assay. The following protocol provides a detailed methodology for assessing the specificity of a protease inhibitor.
Objective: To determine the IC50 values of this compound against a panel of purified human cathepsins (K, L, S) and SARS-CoV-2 3CLpro.
Materials:
-
Purified, active human Cathepsin K, L, and S enzymes.
-
Purified, active SARS-CoV-2 3CLpro.
-
Fluorogenic peptide substrates specific for each protease.
-
This compound of known concentration.
-
Assay buffer specific to each enzyme's optimal activity.
-
96-well black microplates.
-
Fluorescence microplate reader.
-
DMSO (for inhibitor dilution).
Procedure:
-
Enzyme and Substrate Preparation: Reconstitute enzymes and substrates in their respective assay buffers to the desired working concentrations.
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the corresponding assay buffer to achieve the final desired concentrations.
-
Assay Reaction:
-
Add a fixed volume of the respective enzyme to each well of the 96-well plate.
-
Add the serially diluted this compound or vehicle control (DMSO in assay buffer) to the wells.
-
Incubate the enzyme and inhibitor mixture at room temperature for a pre-determined period (e.g., 15-30 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the specific fluorogenic substrate to each well.
-
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the given substrate. The kinetic readings should be taken at regular intervals.
-
Data Analysis:
-
Determine the initial velocity (rate) of the enzymatic reaction for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Normalize the reaction rates relative to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing the Experimental Workflow and a Relevant Signaling Pathway
To further clarify the experimental process and the context of this compound's action, the following diagrams have been generated.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Simplified pathway of Cathepsin K-mediated bone resorption and its inhibition by this compound.
References
Assessing the Selectivity of Dutacatib: A Comparative Guide to Cathepsin Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
Dutacatib is recognized as a potent inhibitor of Cathepsin K, a cysteine protease predominantly involved in bone resorption and a key target in the development of therapeutics for osteoporosis.[1] However, the human cathepsin family comprises several members with structurally similar active sites, including Cathepsins S, L, B, and F, which participate in diverse physiological processes from immune response to protein degradation.[2] Therefore, characterizing the selectivity profile of any cathepsin inhibitor is a critical step in preclinical development to anticipate potential off-target effects and ensure a favorable therapeutic window.
This guide provides a framework for evaluating the cross-reactivity of this compound against other key cathepsins. While specific, direct comparative data for this compound is not extensively available in peer-reviewed literature, we present the established experimental methodologies and illustrative data to guide researchers in performing such assessments.
In Vitro Selectivity Profiling: A Comparative Analysis
The primary method for assessing an inhibitor's selectivity is to determine its half-maximal inhibitory concentration (IC50) against a panel of related enzymes. A higher IC50 value indicates lower potency, and thus, a desirable selectivity profile for a Cathepsin K inhibitor would show a low nanomolar IC50 for Cathepsin K and significantly higher values for other cathepsins.
Illustrative Selectivity Profile of a Cathepsin K Inhibitor
The following table presents a hypothetical, yet representative, dataset for a selective Cathepsin K inhibitor, which could be analogous to this compound. This data illustrates the expected outcome of a successful selectivity profiling study.
| Target Cathepsin | IC50 (nM) | Selectivity Ratio (IC50 Target / IC50 Cathepsin K) |
| Cathepsin K | 5 | 1 |
| Cathepsin S | 5,250 | 1050x |
| Cathepsin L | 2,800 | 560x |
| Cathepsin B | >10,000 | >2000x |
| Cathepsin F | 7,500 | 1500x |
| Disclaimer: The data presented in this table is illustrative and intended to represent a desirable selectivity profile for a Cathepsin K inhibitor. It is not based on published experimental results for this compound. |
A high selectivity ratio, as depicted in the table, is a strong indicator that the compound is less likely to cause off-target effects by inhibiting other cathepsins at therapeutic concentrations.
Experimental Protocols for Determining Cathepsin Inhibition
The determination of IC50 values is typically performed using in vitro enzymatic assays. A widely accepted method is the fluorometric assay, which measures the enzymatic cleavage of a fluorogenic substrate.
Fluorometric Enzymatic Assay Protocol
This protocol outlines the steps to determine the IC50 of an inhibitor against various cathepsins.
Materials:
-
Recombinant human cathepsins (K, S, L, B, F)
-
Specific fluorogenic substrates for each cathepsin (e.g., Z-FR-AMC for Cathepsin L and B, Z-VVR-AMC for Cathepsin K, Ac-VVR-AFC for Cathepsin S)
-
Assay buffer (specific to each cathepsin, generally containing a reducing agent like DTT)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Recombinant human cathepsins are diluted in their respective assay buffers to a final concentration that yields a linear rate of substrate hydrolysis over the course of the experiment.
-
Inhibitor Dilution: A serial dilution of the test inhibitor is prepared in the assay buffer. A DMSO control (vehicle) is also included.
-
Incubation: The diluted enzyme is pre-incubated with the various concentrations of the inhibitor (or DMSO control) in the wells of a 96-well plate for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the specific fluorogenic substrate to each well.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).[3]
-
Data Analysis: The rate of reaction is determined from the linear phase of the fluorescence signal progression. The percentage of inhibition for each inhibitor concentration is calculated relative to the DMSO control. The IC50 value is then determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the cross-reactivity of a cathepsin inhibitor.
References
No Public Data Available for Dutacatib Antiviral Combination Studies
A comprehensive search for the antiviral agent "dutacatib" has yielded no publicly available data regarding its mechanism of action, antiviral targets, or any studies investigating its use in combination with other antiviral drugs.
Efforts to gather information on this compound's potential antiviral properties, including searches for preclinical or clinical trial data, have been unsuccessful. The name "this compound" appears to be associated with a cathepsin inhibitor, but no scientific literature or clinical trial registries substantiate its development or investigation as an antiviral agent.
Consequently, the core requirements of this request—to provide a comparison guide of this compound combination studies, including quantitative data, experimental protocols, and visualizations—cannot be fulfilled at this time due to the absence of the necessary foundational information.
It is possible that "this compound" is an internal designation for a very early-stage compound with no disseminated research, the name is misspelled, or the inquiry is based on confidential or proprietary information not accessible in the public domain.
Without any data on this compound's antiviral activity or combination therapy, it is impossible to generate the requested:
-
Data Presentation: No quantitative data exists to be summarized in comparative tables.
-
Experimental Protocols: No experimental methodologies can be detailed as no studies have been published.
-
Visualizations: Signaling pathways and experimental workflows involving this compound cannot be conceptualized or diagrammed.
We will continue to monitor for any emerging information on this compound and its potential therapeutic applications. Should information become publicly available, this topic can be revisited.
Head-to-Head Comparison: Dutacatib and Remdesivir in the Context of Viral Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of Dutacatib and remdesivir, two antiviral compounds with distinct mechanisms of action. This document is intended for an audience with a background in biomedical research and drug development.
Overview and Mechanism of Action
This compound is a potent and selective, non-covalent inhibitor of cathepsin K.[1][2] It has also been identified as an inhibitor of the SARS-CoV-2 3CL protease (3CLpro), suggesting a potential role as a direct-acting antiviral agent.[3] Cathepsins are proteases that can be involved in viral entry and replication. The dual-target nature of this compound, inhibiting both a host protease and a viral protease, presents a unique therapeutic strategy. However, it is crucial to note that this compound is currently for research use only and has no reported clinical trial data.[3][4]
Remdesivir, in contrast, is a well-established antiviral drug. It is a prodrug of a nucleoside analog that inhibits the viral RNA-dependent RNA polymerase (RdRp). Upon metabolic activation to its triphosphate form, it competes with natural ATP for incorporation into nascent viral RNA chains. This incorporation leads to delayed chain termination, thereby disrupting viral replication. Remdesivir has undergone extensive clinical trials and has been used for the treatment of COVID-19.
Signaling Pathway Diagrams
Caption: this compound's dual mechanism of action.
Caption: Remdesivir's mechanism of action.
Efficacy Data
This compound
There is currently no publicly available clinical data on the efficacy of this compound in any viral infection. Its antiviral activity has been suggested based on its in vitro inhibition of SARS-CoV-2 3CLpro.
Remdesivir
Remdesivir has been evaluated in numerous clinical trials for the treatment of COVID-19. The following table summarizes key findings from some of these trials.
| Clinical Trial | Key Findings | Citation |
| ACTT-1 | Remdesivir was superior to placebo in shortening the time to recovery in adults hospitalized with COVID-19 and evidence of lower respiratory tract involvement. | |
| SIMPLE (Moderate COVID-19) | A 5-day course of remdesivir resulted in significantly greater clinical improvement compared with standard of care alone. | |
| SIMPLE (Severe COVID-19) | Patients receiving a 5-day course of remdesivir had similar clinical outcomes to those receiving a 10-day course. | |
| WHO Solidarity Trial | Remdesivir appeared to have little or no effect on hospitalized patients with COVID-19, as indicated by overall mortality, initiation of ventilation, and duration of hospital stay. |
Safety and Tolerability
This compound
No clinical safety data is available for this compound.
Remdesivir
Remdesivir is generally well-tolerated. The most common adverse events reported in clinical trials include nausea, vomiting, and headache. Elevations in liver enzymes have also been observed.
Experimental Protocols
In Vitro Antiviral Activity Assay (General Protocol)
As specific experimental protocols for this compound are not publicly available, a general workflow for assessing in vitro antiviral activity is provided below. This protocol is representative of the initial stages of antiviral drug discovery.
Caption: General workflow for in vitro antiviral assay.
Methodology:
-
Cell Culture: Appropriate host cells susceptible to the virus of interest are cultured in multi-well plates.
-
Compound Preparation: this compound or remdesivir is serially diluted to a range of concentrations.
-
Viral Infection: Cells are infected with a known titer of the virus.
-
Treatment: The diluted compounds are added to the infected cells.
-
Incubation: The plates are incubated for a period sufficient for viral replication and to observe a cytopathic effect (CPE).
-
Assessment of Antiviral Activity:
-
Cytopathic Effect (CPE) Assay: The extent of virus-induced cell death is visually assessed or quantified using a cell viability assay (e.g., MTT, MTS).
-
Plaque Reduction Assay: The number and size of viral plaques are counted to determine the reduction in viral spread.
-
Viral Load Quantification: Viral RNA is extracted from the cell supernatant or lysate and quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated, representing the concentration of the compound that inhibits viral replication by 50%.
Summary and Future Directions
The following table provides a high-level comparison of this compound and remdesivir.
| Feature | This compound | Remdesivir |
| Mechanism of Action | Cathepsin K and SARS-CoV-2 3CLpro inhibitor | Viral RNA-dependent RNA polymerase (RdRp) inhibitor |
| Development Stage | Preclinical (Research Use Only) | Clinically approved for specific indications |
| Clinical Data | None available | Extensive clinical trial data for COVID-19 |
| Route of Administration | Not established | Intravenous |
This compound represents an early-stage compound with a novel dual-targeting mechanism that warrants further investigation. Its potential as a broad-spectrum antiviral, by targeting both host and viral proteases, is of significant interest. Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and safety assessments to determine its potential for clinical development.
Remdesivir is a clinically validated antiviral agent that has played a role in the management of COVID-19. Ongoing research for remdesivir includes its potential use in other viral infections and in combination with other therapeutic agents.
Disclaimer: This document is for informational purposes only and does not constitute medical advice. The information provided is based on currently available data, which is subject to change.
References
Comparative Efficacy of Cathepsin Inhibitors: A Landscape Review in the Context of Dutacatib
While Dutacatib, a potent and selective cathepsin K inhibitor, shows promise in preclinical studies, a lack of publicly available clinical trial data prevents a direct comparison of its efficacy against other agents. This guide provides a comparative analysis of the clinical efficacy of other notable cathepsin inhibitors, offering a landscape for understanding the potential of this therapeutic class.
This analysis is intended for researchers, scientists, and drug development professionals to contextualize the development of cathepsin inhibitors by examining the available clinical evidence for compounds that have progressed to human trials.
Preclinical Profile of this compound
This compound (also known as AFG495) is a potent, selective, and non-covalent inhibitor of human cathepsin K. Preclinical data demonstrates its high affinity for its target.
| Compound | Target | IC50 (nM) | Selectivity |
| This compound (AFG495) | Human Cathepsin K | 3-6 | High selectivity over human cathepsins L and S |
Clinical Efficacy of Investigational Cathepsin Inhibitors
To provide a framework for evaluating potential cathepsin K inhibitors like this compound, this section details the clinical trial results of other cathepsin inhibitors that have been studied in humans for various indications.
Cathepsin K Inhibitors for Osteoporosis and Osteoarthritis
Odanacatib
Odanacatib was a once-weekly cathepsin K inhibitor investigated for the treatment of postmenopausal osteoporosis. Its development was discontinued despite positive efficacy results due to an increased risk of stroke.
Table 1: Phase 3 Efficacy of Odanacatib in Postmenopausal Osteoporosis (LOFT Trial)
| Endpoint | Odanacatib vs. Placebo (Relative Risk Reduction) | p-value |
| New and worsening morphometric (radiographically-assessed) vertebral fractures | 54% | <0.001 |
| Clinical hip fractures | 47% | <0.001 |
| Clinical non-vertebral fractures | 23% | <0.001 |
| Clinical vertebral fractures | 72% | <0.001 |
| Change in Bone Mineral Density (BMD) at 5 years | ||
| Lumbar Spine | 11.2% increase compared to placebo | <0.001 |
| Total Hip | 9.5% increase compared to placebo | <0.001 |
MIV-711
MIV-711 is a cathepsin K inhibitor that was evaluated for the treatment of osteoarthritis.
Table 2: Phase 2a Efficacy of MIV-711 in Knee Osteoarthritis
| Endpoint | MIV-711 (100 mg/day) vs. Placebo | MIV-711 (200 mg/day) vs. Placebo |
| Change in NRS Pain Score | Not statistically significant | Not statistically significant |
| Medial Femoral Bone Area Progression | Significantly reduced (p=0.002) | Significantly reduced (p=0.004) |
| Medial Femoral Cartilage Thinning | Significantly reduced (p=0.023) | Not statistically significant (p=0.125) |
Cathepsin S Inhibitor for Autoimmune Disease
RO5459072
RO5459072 is a cathepsin S inhibitor that was investigated for the treatment of primary Sjögren's syndrome.
Table 3: Phase 2a Efficacy of RO5459072 in Primary Sjögren's Syndrome
| Endpoint | RO5459072 vs. Placebo |
| Proportion of patients with ≥3 point reduction in EULAR Sjögren's Syndrome Disease Activity Index (ESSDAI) | Not statistically significant |
Experimental Protocols
Odanacatib: Long-Term Odanacatib Fracture Trial (LOFT)
-
Study Design: A randomized, double-blind, placebo-controlled, event-driven Phase 3 trial.[1]
-
Participants: Over 16,000 postmenopausal women aged 65 years or older with osteoporosis.[1]
-
Intervention: Odanacatib 50 mg or placebo administered orally once weekly. All participants received vitamin D3 and calcium supplementation.
-
Primary Endpoints:
-
Radiographically-determined vertebral fractures: Assessed by comparing lateral spine radiographs at baseline and follow-up visits. A new or worsening fracture was defined by a prespecified algorithm based on changes in vertebral height.
-
Clinical hip fractures.
-
Clinical non-vertebral fractures.
-
-
Secondary Endpoints: Clinical vertebral fractures and bone mineral density (BMD) measured by dual-energy X-ray absorptiometry (DXA).
MIV-711: Phase 2a Osteoarthritis Trial
-
Study Design: A 26-week, randomized, double-blind, placebo-controlled Phase 2a trial.[2]
-
Participants: 244 patients with primary knee osteoarthritis (Kellgren-Lawrence grade 2 or 3) and a baseline pain score of 4 to 10 on a numerical rating scale (NRS).[2]
-
Intervention: MIV-711 (100 mg or 200 mg daily) or placebo.
-
Primary Endpoint: Change in NRS pain score.
-
Key Secondary Endpoints:
-
Bone Area and Cartilage Thickness: Assessed by quantitative magnetic resonance imaging (MRI).[2] Specific MRI sequences were used to acquire high-resolution 3D images of the knee. Automated segmentation algorithms were then applied to quantify changes in the subchondral bone area and the thickness of the articular cartilage in the medial femoral condyle over the 26-week treatment period.
-
RO5459072: Phase 2a Primary Sjögren's Syndrome Trial
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group Phase 2a study.[3][4]
-
Participants: 75 adult patients with moderate to severe primary Sjögren's syndrome.[4]
-
Intervention: RO5459072 (100 mg twice daily) or placebo for 12 weeks.[4]
-
Primary Endpoint:
-
EULAR Sjögren's Syndrome Disease Activity Index (ESSDAI): The proportion of patients with a ≥3 point reduction from baseline. The ESSDAI is a physician-assessed index that evaluates 12 organ-specific domains of disease activity.[3]
-
Visualizations
Signaling Pathway of Cathepsin K in Bone Resorption
Caption: Cathepsin K signaling pathway in osteoclast-mediated bone resorption.
Experimental Workflow for a Cathepsin Inhibitor Clinical Trial
References
- 1. Odanacatib for the treatment of postmenopausal osteoporosis: development history and design and participant characteristics of LOFT, the Long-Term Odanacatib Fracture Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disease-Modifying Effects of a Novel Cathepsin K Inhibitor in Osteoarthritis: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Dutacatib: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, researchers, scientists, and drug development professionals handling Dutacatib must adhere to specific disposal procedures to mitigate environmental risks and ensure regulatory compliance.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to prevent its release into the environment. The primary disposal method for this compound and its containers is through an approved waste disposal plant.[1] Adherence to all federal, state, and local regulations is mandatory.[1]
Personal Protective Equipment (PPE) and Handling
Before handling this compound for disposal or any other purpose, it is crucial to be equipped with the appropriate personal protective equipment. This includes:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Skin and Body Protection: Impervious clothing.[1]
-
Respiratory Protection: A suitable respirator.[1]
Ensure adequate ventilation and have an accessible safety shower and eye wash station in the vicinity.[1]
Step-by-Step Disposal Protocol
-
Segregation and Labeling:
-
Isolate this compound waste from other laboratory waste streams.
-
Clearly label the waste container as "this compound Waste" or with its chemical name and include hazard symbols. For expired or unwanted materials, clearly label them for disposal (e.g., "To be disposed," "Do not use," or "Expired") and segregate them from the active inventory.[2]
-
-
Containment:
-
Spill Management:
-
In the event of a spill, prevent further leakage and keep the product away from drains or water courses.[1]
-
Use personal protective equipment during cleanup.[1]
-
Absorb spills with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Collect the absorbed material and any contaminated soil or surfaces into a suitable, sealed container for disposal.[1]
-
-
Final Disposal:
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C23H31N7O | [1] |
| Molecular Weight | 421.55 | [1] |
| Acute Toxicity, Oral | Category 4 | [1] |
| Acute Aquatic Toxicity | Category 1 | [1] |
| Chronic Aquatic Toxicity | Category 1 | [1] |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were cited in the provided search results. The standard procedure is to follow the guidance of a licensed hazardous waste disposal company, which will have its own established protocols in accordance with regulations.
Disposal Workflow
Caption: this compound Disposal and Spill Response Workflow.
References
Essential Safety and Logistical Information for Handling Dutacatib
For researchers, scientists, and drug development professionals, the safe and effective handling of investigational compounds like Dutacatib is paramount. This document provides a comprehensive guide to personal protective equipment (PPE), operational procedures, and disposal plans to ensure laboratory safety and experimental integrity.
Hazard Identification and Personal Protective Equipment
This compound is a potent, selective, and non-covalent inhibitor of cathepsin K.[1] According to its Material Safety Data Sheet (MSDS), this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Therefore, stringent adherence to safety protocols is mandatory.
Summary of Required Personal Protective Equipment
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. Double-gloving is recommended when handling stock solutions. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or aerosols. |
| Lab Coat | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling large quantities of the powder or if there is a risk of aerosolization. | To prevent inhalation of the compound. |
Operational Handling Procedures
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store this compound powder at -20°C.
-
If in a solvent, store at -80°C.
-
Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.
Preparation of Stock Solutions:
-
All handling of this compound powder should be performed in a chemical fume hood to avoid inhalation.
-
Use a calibrated analytical balance to weigh the powder.
-
Slowly add the desired solvent (e.g., DMSO) to the powder to avoid aerosolization.
-
Ensure the compound is fully dissolved before use in experiments.
Experimental Use:
-
When using this compound in cell culture or other experimental systems, wear appropriate PPE.
-
Avoid generating aerosols or splashes.
-
All work should be conducted in a designated area to prevent cross-contamination.
Emergency Procedures
In the event of exposure or a spill, follow these procedures immediately:
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material, and collect it in a sealed container for disposal. Clean the spill area with a suitable decontamination solution. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, lab coats), weighing paper, and other solid materials should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through an approved waste disposal company, following all local, state, and federal regulations. Do not dispose of this compound down the drain, as it is very toxic to aquatic life.
Experimental Protocols
While a specific, detailed protocol for every possible experiment involving this compound is not feasible, the following provides a general workflow for a cathepsin K inhibitor screening assay, which is a common application for compounds like this compound.
Cathepsin K Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available cathepsin K inhibitor screening kits.
Materials:
-
This compound
-
Recombinant human cathepsin K
-
Cathepsin K substrate (e.g., a fluorogenic peptide)
-
Assay buffer
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in assay buffer to determine the IC50 value.
-
Prepare the cathepsin K enzyme and substrate solutions in assay buffer according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Add a small volume of the diluted this compound or control (vehicle) to the wells of the 96-well plate.
-
Add the cathepsin K enzyme solution to each well and incubate for a pre-determined time at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the cathepsin K substrate solution to each well.
-
Immediately begin reading the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the cathepsin K activity.
-
Signaling Pathway
This compound is an inhibitor of cathepsin K, a cysteine protease that is highly expressed in osteoclasts. Cathepsin K plays a crucial role in bone resorption by degrading type I collagen, the primary organic component of the bone matrix. By inhibiting cathepsin K, this compound is expected to reduce bone resorption. The following diagram illustrates the simplified signaling pathway affected by this compound.
Caption: Simplified signaling pathway showing this compound's inhibition of Cathepsin K, leading to reduced bone resorption.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
